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  • Product: 2-Butyl-4-chloro-6-methylpyrimidine
  • CAS: 848499-42-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-4-chloro-6-methylpyrimidine

Abstract This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and chemical behavior of 2-tert-Butyl-4-chloro-6-methylpyrimidine (CAS No. 848499-91-2).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties, analytical characterization, and chemical behavior of 2-tert-Butyl-4-chloro-6-methylpyrimidine (CAS No. 848499-91-2). As a substituted chloropyrimidine, this heterocyclic compound is a valuable building block in medicinal chemistry and materials science. The strategic placement of a reactive chlorine atom, a bulky tert-butyl group, and a methyl group on the pyrimidine core imparts a unique combination of reactivity, lipophilicity, and steric hindrance. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular attributes, experimental protocols for its characterization, and its potential applications. All data and methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Core Molecular Attributes and Identifiers

2-tert-Butyl-4-chloro-6-methylpyrimidine belongs to the pyrimidine class of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules.[1] The pyrimidine ring is substituted at position 2 with a tert-butyl group, at position 4 with a chlorine atom, and at position 6 with a methyl group. The chlorine atom at the 4-position is particularly significant as it serves as a reactive site for nucleophilic substitution, making this compound a versatile intermediate for synthesizing more complex molecules.[2][3]

Table 1: Chemical Identity and Key Identifiers

Property Value Source(s)
IUPAC Name 2-(tert-Butyl)-4-chloro-6-methylpyrimidine
CAS Number 848499-91-2
Molecular Formula C₉H₁₃ClN₂
Molecular Weight 184.67 g/mol
Canonical SMILES CC1=CC(=NC(=N1)C(C)(C)C)Cl
InChI Key IJMQRFDXLVDRER-UHFFFAOYSA-N

| Purity | Typically ≥95% - 98% | |

Physicochemical and Thermal Properties

The physical state and thermal properties of a compound are critical for determining its handling, storage, and application in synthetic chemistry. The bulky tert-butyl group influences the intermolecular forces, which in turn affects properties like boiling point and density.

Table 2: Summary of Physicochemical Data

Property Value Significance & Experimental Context Source(s)
Physical Form Liquid or Solid The physical state at ambient temperature dictates handling procedures. If solid, melting point is a key purity indicator.
Boiling Point 238.0 ± 20.0 °C at 760 mmHg Indicates volatility. Essential for purification by distillation and for assessing stability at elevated temperatures.
Density 1.081 ± 0.06 g/cm³ Useful for converting between mass and volume for reaction setup and formulation.
Storage Temperature -20°C or 2-8°C, under inert gas Recommended for preventing degradation. The compound should be sealed to protect from moisture.

| Thermal Stability | No specific data; general for chloro-pyrimidines | Assessed via techniques like Differential Scanning Calorimetry (DSC) to find the onset of decomposition.[4][5] | |

Causality Behind Properties
  • Boiling Point: The relatively high boiling point is consistent with a molecule of its molecular weight and the polar pyrimidine core. The tert-butyl group, while nonpolar, adds significant mass. This property is critical for purification; vacuum distillation would be the method of choice to avoid thermal decomposition.

  • Stability and Storage: Chlorinated heterocycles can be susceptible to hydrolysis and other degradation pathways. Storage at low temperatures (-20°C) and under an inert atmosphere (e.g., argon or nitrogen) is a self-validating system to minimize moisture contact and oxidative degradation, thereby preserving the compound's purity over time.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is essential for confirming the identity, purity, and structure of 2-tert-Butyl-4-chloro-6-methylpyrimidine. A multi-technique approach involving chromatography and spectroscopy is standard practice.

Chromatographic Analysis (Purity Assessment)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods for assessing purity.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a generalized method for separating and quantifying the target compound. For compounds like substituted pyrimidines, reverse-phase HPLC is highly effective.[6][7]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in MeCN.

    • Create a dilution series for a calibration curve if quantification is needed.

  • Execution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Sample Prep (1 mg/mL in MeCN) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Mobile Phase Prep (A: H2O+FA, B: MeCN+FA) prep_mobile->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Fig. 1: Experimental workflow for HPLC purity analysis.
Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, the expected spectral features can be inferred from its structure and data from analogous pyrimidines.[8][9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methyl group protons, and a large singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts would provide definitive structural confirmation.

  • Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks at m/z 184 and 186. Fragmentation would likely involve the loss of a methyl group from the tert-butyl moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the alkyl groups, C=C and C=N stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretching band.[8][10]

Protocol 2: Characterization by GC-MS

This protocol is ideal for volatile compounds and provides both purity information and mass data for structural confirmation.[11]

  • System Preparation:

    • GC Column: A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Source: Electron Ionization (EI) at 70 eV.

    • MS Analyzer: Scan range of m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Execution & Analysis:

    • Inject 1 µL of the sample.

    • Acquire the total ion chromatogram (TIC) to assess purity and retention time.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern.

GCMS_Workflow A Sample Preparation (100 µg/mL in Ethyl Acetate) B GC Injection & Separation (DB-5ms column) A->B C Ionization (EI, 70 eV) B->C D Mass Analysis (Quadrupole, m/z 40-400) C->D E Data Acquisition (TIC & Mass Spectra) D->E F Analysis (Purity & Structure ID) E->F

Fig. 2: Workflow for GC-MS structural and purity analysis.

Chemical Reactivity, Stability, and Safety

Reactivity Profile

The chemistry of 2-tert-Butyl-4-chloro-6-methylpyrimidine is dominated by the reactivity of the C4-chlorine atom. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr) . This makes the compound an excellent precursor for introducing a wide variety of functional groups.

  • Common Nucleophiles: Amines, alcohols (alkoxides), thiols (thiolates), and organometallic reagents can readily displace the chlorine atom. This versatility is a cornerstone of its utility in constructing libraries of derivatives for screening in drug discovery.[1][12]

Thermal Stability and Degradation

While specific decomposition data is unavailable, compounds of this class are generally stable under recommended storage conditions. At elevated temperatures, particularly above the boiling point, decomposition can occur. A standard method to assess this is through Differential Scanning Calorimetry (DSC) .[4][5]

Protocol 3: Assessment of Thermal Stability by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Execution: Heat the sample under a nitrogen atmosphere from ambient temperature to ~350°C at a constant rate (e.g., 10 °C/min).

  • Analysis: An exothermic event (a downward peak in the heat flow curve) indicates decomposition. The onset temperature of this exotherm is considered the point where thermal decomposition begins.

Safety and Handling

Based on available safety data for this compound, it should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Substituted pyrimidines are privileged structures in medicinal chemistry.[13] While specific applications for 2-tert-Butyl-4-chloro-6-methylpyrimidine are not widely published, its structure is analogous to intermediates used in the synthesis of potent bioactive molecules.

  • Scaffold for Kinase Inhibitors: The pyrimidine core is central to many kinase inhibitors used in oncology. For instance, derivatives of 2,4-disubstituted pyrimidines have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[14]

  • Intermediate in Agrochemicals: Chloro-pyrimidine derivatives are also crucial starting materials for fungicides and herbicides.[3] The reactive chlorine allows for the attachment of various toxophores or receptor-binding moieties.

The combination of the reactive chlorine for diversification, the methyl group, and the sterically demanding tert-butyl group allows chemists to fine-tune properties like solubility, metabolic stability, and target engagement.

References

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Indian Academy of Sciences. Retrieved March 12, 2026, from [Link]

  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved March 12, 2026, from [Link]

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (2025, October 15). Retrieved March 12, 2026, from [Link]

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024, May 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (2026, January 22). Retrieved March 12, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019, July 1). PubMed. Retrieved March 12, 2026, from [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved March 12, 2026, from [Link]

  • Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • 2-Amino-4-chloro-6-methylpyrimidine. (2018, February 16). SIELC Technologies. Retrieved March 12, 2026, from [Link]

  • FTIR Spectrum of 2-chloro-6-methyl pyridine. (2020, February 14). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. (2010, March 30). Asian Journal of Chemistry. Retrieved March 12, 2026, from [Link]

Sources

Exploratory

Molecular Structure and Reactivity of 2-Butyl-4-chloro-6-methylpyrimidine: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds due to their ability to act as hydrogen-bond acceptors and their structural mimicry of nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as privileged scaffolds due to their ability to act as hydrogen-bond acceptors and their structural mimicry of natural purines and pyrimidines. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a highly versatile, lipophilic molecular building block .

This whitepaper provides an in-depth analysis of its molecular architecture, electronic properties, and reactivity profile. By deconstructing the causality behind its behavior in Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, this guide equips synthetic chemists and drug development professionals with field-proven, self-validating protocols for integrating this scaffold into complex active pharmaceutical ingredients (APIs).

Molecular Structure & Electronic Properties

The reactivity of 2-Butyl-4-chloro-6-methylpyrimidine is dictated by the push-pull electronic dynamics of its substituents on the electron-deficient pyrimidine core.

  • The Pyrimidine Core: The nitrogen atoms at positions 1 and 3 withdraw electron density via both inductive and resonance effects, severely depleting the electron density at the C2, C4, and C6 positions.

  • C4-Electrophilicity: The chlorine atom at the C4 position creates a highly polarized C-Cl bond. Because C4 is adjacent to a ring nitrogen, it is highly activated toward nucleophilic attack .

  • Steric and Lipophilic Contributions: The 2-butyl group significantly increases the molecule's lipophilicity (LogP), making it an excellent motif for targeting hydrophobic pockets in kinase hinge regions or GPCRs. However, it also introduces steric bulk that shields the C2 position from off-target reactions.

  • Mild Deactivation: Both the 2-butyl and 6-methyl groups exert mild electron-donating inductive effects (+I). While this slightly stabilizes the ground state compared to an unsubstituted 4-chloropyrimidine, the C4 position remains highly electrophilic .

Table 1: Key Physicochemical Properties
PropertyValueCausality / Impact on Synthesis
IUPAC Name 2-Butyl-4-chloro-6-methylpyrimidineStandard nomenclature.
CAS Number 848499-42-3 Unique identifier for reagent sourcing.
Molecular Formula C9H13ClN2 Dictates mass spectrometry (M+H: ~185 m/z).
Molecular Weight 184.67 g/mol []()Essential for stoichiometric calculations.
SMILES CCCCC1=NC(C)=CC(Cl)=N1 Useful for computational docking and QM modeling.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-Butyl-4-chloro-6-methylpyrimidine lies in its capacity to undergo SNAr reactions at the C4 position.

Mechanistic Rationale

The SNAr reaction does not proceed via an SN2 concerted mechanism; rather, it is a two-step addition-elimination process .

  • Elimination: The C-Cl bond is cleaved, expelling the chloride leaving group and restoring aromaticity to yield the 4-substituted product .

SNAr_Mechanism A 2-Butyl-4-chloro-6-methylpyrimidine (Electrophile) C Meisenheimer Intermediate (High Energy, Delocalized) A->C Addition (Rate-Limiting) B Nucleophile (e.g., Amine/Alkoxide) B->C Attack at C4 D Product (4-Substituted Pyrimidine) C->D Elimination (Fast) E Leaving Group (Chloride Ion) C->E Departs

Fig 1. Two-step addition-elimination SNAr mechanism via a Meisenheimer intermediate.

Causality in Reagent and Condition Selection

Because the 2-butyl and 6-methyl groups weakly donate electron density into the ring, the activation energy required to form the Meisenheimer complex is slightly higher than that of 2,4-dichloropyrimidine. Consequently, specific reaction conditions must be engineered to force the reaction to completion .

Table 2: Reagent Selection & Mechanistic Causality
Reagent/ConditionPurpose / Mechanistic Causality
Propanol / DMF Polar solvents stabilize the highly polar transition state during Meisenheimer complex formation, accelerating the rate-determining step .
DIPEA / TEA Acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the premature protonation and deactivation of the incoming amine nucleophile .
Catalytic HCl (for Anilines) Weak nucleophiles (like anilines) struggle to attack the C4 position. A catalytic amount of acid protonates the pyrimidine nitrogen, drastically lowering the LUMO energy and increasing C4 electrophilicity , [[1]]([Link]).
Microwave Heating (120-140 °C) Provides the necessary thermodynamic energy to overcome the steric hindrance of the 2-butyl group and the electronic deactivation from the alkyl substituents , .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Built-in analytical checkpoints guarantee that the causality of each step can be monitored in real-time.

Protocol: Microwave-Assisted SNAr with Amines

This methodology is optimized for coupling 2-Butyl-4-chloro-6-methylpyrimidine with aliphatic or aromatic amines , .

Step 1: Reaction Setup & Reagent Addition

  • In a microwave-safe reaction vial, suspend 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq, e.g., 2.0 mmol) in anhydrous propanol (to achieve ~0.1 M concentration) .

  • Add the desired amine nucleophile (1.1 eq).

  • Causality Checkpoint: If using an aliphatic amine, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). If using a weak aromatic amine (aniline), omit the DIPEA and instead add catalytic aqueous HCl (0.1 eq) to activate the pyrimidine ring , .

Step 2: Microwave Irradiation

  • Seal the vial and heat in a microwave reactor at 120–140 °C for 15–30 minutes .

Step 3: In-Process Validation (TLC/LC-MS)

  • Self-Validation: Before proceeding to workup, run a parallel Thin-Layer Chromatography (TLC) plate (e.g., 3:1 Hexanes:EtOAc) spotting both the starting material and the reaction mixture. The disappearance of the high-Rf UV-active starting material and the emergence of a lower-Rf product spot (due to increased polarity from the amine) validates the progression of the SNAr reaction .

Step 4: Aqueous Workup & Isolation

  • Cool the mixture to room temperature. Disperse the solution in saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is > 8 . Causality: Basification ensures the newly formed secondary amine product is fully deprotonated and partitioned into the organic phase.

  • Extract with ethyl acetate (3x). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure .

Step 5: Purification

Experimental_Workflow Step1 1. Reagent Preparation Mix Pyrimidine + Nucleophile Step2 2. Solvent & Base Addition Add Propanol + DIPEA or cat. HCl Step1->Step2 Step3 3. Microwave Irradiation 120-140 °C for 15-30 mins Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step4->Step3 Incomplete (SM present) Step5 5. Aqueous Workup Basify (pH > 8) & Extract (EtOAc) Step4->Step5 Complete (New Spot) Step6 6. Purification Flash Chromatography Step5->Step6

Fig 2. Optimized microwave-assisted SNAr experimental workflow with built-in validation checkpoints.

References

  • Sigma-Aldrich. "4-amino-2-chloro-6-methylpyrimidine - Sigma-Aldrich: 2-butyl-4-chloro-6-methylpyrimidine."

  • YanmeiBio. "2-Butyl-4-chloro-6-methylpyrimidine - CAS:848499-42-3."

  • Google Patents. "CN1882568B - 具有抗菌活性的吡咯衍生物."

  • BenchChem. "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions."

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry."

  • RSC Publishing. "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines."

  • National Institutes of Health (NIH) / PMC. "Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives as inhibitors of DOT1L and related epigenetic targets."

Sources

Foundational

Electronic properties of the C-4 chloro position in pyrimidines

Decoding the Electronic Properties of the C-4 Chloro Position in Pyrimidines: A Guide to Regioselective Functionalization Executive Summary In the realm of medicinal chemistry and drug development, the pyrimidine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Electronic Properties of the C-4 Chloro Position in Pyrimidines: A Guide to Regioselective Functionalization

Executive Summary

In the realm of medicinal chemistry and drug development, the pyrimidine scaffold is a ubiquitous privileged structure. Functionalizing this heterocycle often relies on the Nucleophilic Aromatic Substitution (SNAr) of halogenated precursors, most notably 2,4-dichloropyrimidine. While empirical observations dictate that nucleophilic attack preferentially occurs at the C-4 position, achieving absolute regiocontrol requires a deep understanding of the underlying orbital mechanics and electronic perturbations. This whitepaper provides an in-depth technical analysis of the C-4 chloro position's electronic properties, elucidates the causality behind experimental regioselectivity, and establishes a self-validating protocol for robust C-4 amination.

Orbital Mechanics and the C-4 Advantage

The intrinsic reactivity of the pyrimidine ring is governed by its two highly electronegative nitrogen atoms, which withdraw electron density via inductive and resonance effects, leaving the C-2, C-4, and C-6 positions electron-deficient. However, these positions are not electronically equivalent.

Frontier Molecular Orbital (FMO) theory provides the definitive explanation for C-4 selectivity. Density Functional Theory (DFT) calculations reveal that for unsubstituted 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C-4 position [1]. Because SNAr reactions are kinetically driven by the interaction between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's LUMO, the larger orbital coefficient at C-4 dictates a lower activation energy barrier for attack at this site [2].

Furthermore, the Meisenheimer complex generated by C-4 attack is thermodynamically stabilized by the para-nitrogen atom, which efficiently accommodates the developing negative charge through resonance. Attack at C-2, while stabilized by the ortho-nitrogens, suffers from greater steric hindrance and a higher kinetic barrier.

Electronic Perturbations: When C-4 Selectivity Fails

Regioselectivity is highly sensitive to the electronic effects of other substituents on the ring [3]. Introducing strong electron-donating groups (EDGs), such as methoxy (-OMe) or methylamino (-NHMe) at the C-6 position, drastically alters the orbital distribution. These EDGs push electron density into the ring, raising the overall LUMO energy, equalizing the LUMO lobes at C-2 and C-4, and shrinking the energy gap between the LUMO and LUMO+1 to ≤ 0.25 eV [1]. Under these perturbed conditions, the reaction often shifts to favor C-2 substitution, or yields an intractable mixture of regioisomers. Inverting the conventional C-4 selectivity intentionally often requires specific catalytic systems or prefunctionalization strategies [4].

Quantitative FMO and Regioselectivity Data

To predict the outcome of an SNAr reaction on a substituted 2,4-dichloropyrimidine, one must evaluate the LUMO localization and the LUMO/LUMO+1 energy gap. The table below summarizes these quantitative FMO parameters and their direct impact on regioselectivity.

Table 1: FMO Parameters and SNAr Regioselectivity Outcomes

Pyrimidine Derivative C-6 Substituent LUMO Localization LUMO to LUMO+1 Gap Preferred SNAr Site
2,4-Dichloropyrimidine -H C-4 > 0.25 eV C-4
2,4-Dichloro-6-methoxypyrimidine -OMe (Strong EDG) C-2 ≈ C-4 ≤ 0.25 eV C-2

| 2,4-Dichloro-6-(methylamino)pyrimidine | -NHMe (Strong EDG)| C-2 ≈ C-4 | ≤ 0.25 eV | C-2 |

Visualizing the Regioselective Pathway

The following diagram maps the logic gate of pyrimidine functionalization, illustrating how electronic perturbations dictate the kinetic vs. thermodynamic pathways.

FMO_Regioselectivity Start 2,4-Dichloropyrimidine Core Sub_EWG C-5 EWG or Unsubstituted (LUMO localized at C-4) Start->Sub_EWG Standard FMO Sub_EDG C-6 Strong EDG (LUMO lobes equalized) Start->Sub_EDG Electronic Perturbation Path_C4 Kinetic Attack at C-4 (Low Activation Energy) Sub_EWG->Path_C4 Path_C2 Altered Attack at C-2 (Orbital Shift / LUMO+1 active) Sub_EDG->Path_C2 Prod_C4 4-Substituted Product (Validated via NMR Doublets) Path_C4->Prod_C4 Prod_C2 2-Substituted Product (Validated via NMR Triplet/Doublet) Path_C2->Prod_C2

Fig 1: FMO-driven regioselectivity in pyrimidine SNAr reactions based on substituent effects.

Self-Validating Experimental Protocol: Regioselective C-4 Amination

A robust methodology must not only detail the steps but explain the causality behind the conditions and include an internal mechanism to prevent the propagation of incorrect regioisomers.

Objective: Synthesize 2-chloro-4-aminopyrimidine with >95% regioselectivity, incorporating an internal structural validation step via catalytic dehalogenation.

Step 1: Kinetic Control Reaction Setup
  • Action: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction vessel to -78°C. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq), followed by the dropwise addition of the amine nucleophile (1.0 eq).

  • Causality: THF is selected as a polar aprotic solvent to prevent hydrogen-bonding stabilization of the C-2 transition state, which frequently occurs in protic solvents like alcohols. The -78°C temperature suppresses the thermal energy required to traverse the higher activation barrier of C-2 substitution, strictly enforcing kinetic control at the C-4 position.

Step 2: Controlled Warming and Quench
  • Action: Allow the reaction to warm to 0°C over 2 hours. Monitor via LCMS. Quench with saturated aqueous NH4Cl immediately once the starting material is consumed.

  • Causality: Halting the reaction at 0°C prevents the secondary SNAr reaction (di-amination). The first amination installs an electron-donating amino group, which deactivates the ring. Consequently, substituting the second chlorine requires significantly higher thermal energy (typically >60°C).

Step 3: The Self-Validation Step (Catalytic Dehalogenation)

Relying solely on 2D-NMR (NOESY/HMBC) for regiochemical assignment can be ambiguous due to the lack of distinct proton handles near the C-2 position. This protocol utilizes chemical dehalogenation as a definitive, self-validating checkpoint [1].

  • Action: Isolate the crude product. Take a 5 mg aliquot and dissolve in MeOH. Add a catalytic amount of 10% Pd/C and stir under a hydrogen balloon (1 atm) for 1 hour. Filter through Celite and analyze via 1H NMR.

  • Causality & Validation Logic: Removing the remaining chlorine simplifies the aromatic spin system, yielding distinct splitting patterns that definitively prove the site of the initial substitution.

Table 2: 1H NMR Splitting Patterns for Regiochemistry Validation

Initial Substitution Site Dehalogenated Core C-2 Proton C-4 Proton C-5 Proton C-6 Proton
C-4 (Success) 4-Aminopyrimidine Singlet (1H) (Substituted) Doublet (1H) Doublet (1H)

| C-2 (Failure) | 2-Aminopyrimidine | (Substituted) | Doublet (1H)* | Triplet (1H) | Doublet (1H)* |

*Note: In 2-aminopyrimidine, the C-4 and C-6 protons are chemically equivalent due to symmetry, integrating together as a 2H doublet.

If the 1H NMR of the dehalogenated aliquot displays a singlet and two distinct doublets, C-4 selectivity is validated, and the main batch can be advanced. If a triplet/doublet pattern is observed, the kinetic control failed, and the batch must be discarded.

References

  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking Source: MDPI Molecules URL: [Link]

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Exploratory

The Ionization Behavior and pKa Dynamics of Butyl-Substituted Pyrimidines: A Technical Guide for Synthetic and Medicinal Chemistry

Executive Summary In advanced organic synthesis and drug development, the precise control of pH and proton scavenging is critical. While traditional amine bases are ubiquitous, their inherent nucleophilicity often leads...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the precise control of pH and proton scavenging is critical. While traditional amine bases are ubiquitous, their inherent nucleophilicity often leads to deleterious side reactions, particularly when highly electrophilic reagents like trifluoromethanesulfonic anhydride (Tf₂O) are employed. This whitepaper provides an in-depth mechanistic analysis of butyl-substituted pyrimidines—specifically 2,4,6-tri-tert-butylpyrimidine (TTBP) and its analogs. By dissecting their anomalous pKa values and ionization behaviors, we demonstrate how profound steric hindrance overrides classical inductive effects, yielding an elite class of non-nucleophilic bases.

Mechanistic Foundations: The Dichotomy of Inductive Effects and Steric Desolvation

To understand the ionization behavior of butyl-substituted pyrimidines, one must first analyze the unsubstituted pyrimidine core. Pyrimidine is a diazine characterized by two nitrogen atoms in a six-membered aromatic ring. The electron-withdrawing nature of the second nitrogen atom significantly depresses its basicity compared to monoaza analogs like pyridine; the pKa of pyrimidine's conjugate acid is experimentally determined to be 1.31[1].

According to classical physical organic chemistry, the introduction of alkyl groups should increase the basicity of the nitrogen lone pairs via the inductive electron-donating effect (+I). However, the substitution of bulky tert-butyl groups at the 2, 4, and 6 positions creates a paradoxical shift in ionization behavior.

The Desolvation Penalty

In 2,4,6-tri-tert-butylpyrimidine (TTBP), the massive steric bulk of the quaternary carbons physically shields the nitrogen lone pairs. While the +I effect increases the intrinsic electron density on the nitrogen, the steric umbrella prevents solvent molecules (e.g., water or ethanol) from approaching the nitrogen atom to stabilize the protonated conjugate acid.

Because the conjugate acid cannot be effectively solvated, its thermodynamic stability plummets. Consequently, TTBP functions as a highly sterically hindered base with an anomalously low pKa of 1.07 (measured in Britton-Robinson buffer with 6% ethanol)[2]. This desolvation penalty ensures that TTBP remains non-nucleophilic; it cannot coordinate to Lewis acids or transition metals, yet it retains enough basicity to irreversibly scavenge free protons[3].

Solvation A Unsubstituted Pyrimidine (+I effect minimal) B Protonation (H+) A->B C Conjugate Acid (Efficiently Solvated) B->C D Higher pKa (1.31) C->D G Conjugate Acid (Steric Desolvation) C->G Steric Penalty E 2,4,6-Tri-tert-butylpyrimidine (Strong +I effect, High Sterics) F Protonation (H+) E->F F->G H Lower pKa (1.07) G->H

Thermodynamic pathways illustrating steric desolvation effects on pyrimidine pKa.

Quantitative Data: Comparative Ionization Profiles

The table below consolidates the quantitative pKa data and nucleophilic characteristics of key heterocyclic bases, illustrating why butyl-pyrimidines are selected for sensitive synthetic workflows.

CompoundSubstituent PatternpKa (Conjugate Acid)NucleophilicityPrimary Application
Pyridine None (Monoaza)5.23HighGeneral solvent / basic catalyst
Pyrimidine None1.31ModerateCore biological scaffold
TTBP 2,4,6-Tri-tert-butyl1.07Extremely LowScavenger base for Tf₂O / Glycosylation
2,4-Di-tert-butylpyrimidine 2,4-Di-tert-butyl-5,6-dialkyl~1.1 - 1.5Extremely LowAlternative non-nucleophilic base

Data synthesized from authoritative chemical literature regarding pyrimidine basicity and steric hindrance[2],[1],[4].

Self-Validating Experimental Protocols

To leverage the unique pKa and steric properties of butyl-substituted pyrimidines, researchers must employ specific analytical and synthetic protocols. Below are field-proven methodologies detailing both the measurement of their ionization behavior and their application in synthesis.

Protocol 1: Determination of pKa via Differential Pulse Polarography (DPP)

Standard potentiometric titrations using glass electrodes often fail for highly hindered pyrimidines due to their poor aqueous solubility and extremely low pKa values (~1.0), which fall outside the accurate dynamic range of standard pH probes. Differential Pulse Polarography (DPP) is the superior alternative[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of Britton-Robinson buffer solutions spanning a pH range of 0.5 to 5.0.

  • Analyte Solubilization: Dissolve the butyl-pyrimidine analyte (e.g., 2,4-di-tert-butyl-5,6-dialkylpyrimidine) in a standardized solvent system containing 6% ethanol/water to ensure complete homogeneity without disrupting the dielectric constant significantly[2].

  • Electrochemical Measurement: Transfer the solution to a polarographic cell equipped with a dropping mercury electrode (DME). Record the DPP voltammograms at a strictly controlled temperature (25 °C).

  • Data Extraction: Plot the peak reduction potential ( Ep​ ) against the pH of the buffer.

  • Causality & Validation: The intersection of the linear segments on the Ep​ vs. pH plot corresponds directly to the pKa of the conjugate acid. This method validates itself by relying on electron transfer kinetics, which are highly sensitive to the protonation state of the pyrimidine ring, bypassing the limitations of bulk aqueous solubility.

Protocol 2: Synthesis of Vinyl Triflates Using TTBP as a Scavenger Base

TTBP is an "admirable" and highly cost-effective replacement for traditional hindered bases like 2,6-di-tert-butylpyridine in the synthesis of vinyl triflates[4]. Its inability to coordinate to highly reactive electrophiles makes it the ideal proton sponge.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask purged with argon, dissolve the target symmetric dialkyl ketone (1.0 equiv) and TTBP (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Thermal Control: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: Low temperatures suppress unwanted electrophilic additions and control the highly exothermic activation of the ketone.

  • Electrophilic Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 10 minutes.

  • Deprotonation: Allow the reaction to stir for 2 hours. As the enol triflate intermediate forms, highly corrosive triflic acid (TfOH) is generated. TTBP acts exclusively as a proton sponge, irreversibly binding the proton to form TTBP-H⁺ without coordinating to the electrophilic center[3].

  • Isolation: Quench the reaction with saturated NaHCO₃. Extract the organic layer, concentrate, and purify via silica gel chromatography. The massive steric bulk of TTBP prevents it from co-eluting with the product, ensuring high purity of the vinyl triflate.

Protocol Step1 1. Substrate Prep Ketone + TTBP in CH2Cl2 Step2 2. Activation Add Tf2O at 0°C Step1->Step2 Step3 3. Deprotonation TTBP scavenges H+ Step2->Step3 Step4 4. Product Formation Vinyl Triflate Isolation Step3->Step4

Step-by-step workflow for vinyl triflate synthesis using TTBP as a scavenger base.

Conclusion

The ionization behavior of butyl-substituted pyrimidines represents a fascinating intersection of steric and electronic effects. By intentionally designing molecules where steric desolvation overrides inductive electron donation, chemists have unlocked a powerful class of non-nucleophilic bases. With pKa values hovering near 1.0, compounds like TTBP provide unparalleled selectivity in highly electrophilic environments, securing their role as indispensable tools in modern drug development and complex molecule synthesis.

References

  • Source: grokipedia.
  • Source: thieme-connect.
  • Source: semanticscholar.
  • Source: wikipedia.

Sources

Foundational

Crystal Structure Analysis of 2-Butyl-4-chloro-6-methylpyrimidine: Methodologies, Challenges, and Refinement Strategies

Executive Summary The structural elucidation of pyrimidine derivatives is a critical path in pharmaceutical drug discovery and agrochemical development. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of pyrimidine derivatives is a critical path in pharmaceutical drug discovery and agrochemical development. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) serves as a highly versatile synthetic intermediate[1]. However, obtaining high-quality single-crystal X-ray diffraction (SC-XRD) data for this molecule presents significant physical and computational challenges. The combination of a highly flexible n-butyl chain and a lack of strong intermolecular hydrogen-bond donors often results in a low-melting solid or viscous liquid at ambient temperatures.

This whitepaper provides an authoritative, step-by-step technical guide to overcoming these phase barriers through in situ cryocrystallography, followed by advanced structure solution and refinement protocols to rigorously model alkyl chain conformational disorder.

Chemical Context and Structural Challenges

To design a successful crystallographic experiment, one must first analyze the target molecule's intrinsic properties to understand the causality behind the required analytical choices.

  • Molecular Flexibility: The n-butyl group at the C2 position possesses multiple rotatable bonds. In the solid state, this leads to conformational disorder (e.g., coexisting anti and gauche conformers) because the energetic barrier between these states is comparable to the lattice packing energy[2].

  • Weak Intermolecular Interactions: The molecule contains hydrogen-bond acceptors (the pyrimidine nitrogen atoms and the chlorine atom) but lacks classical strong hydrogen-bond donors (like -OH or -NH). Consequently, the crystal lattice is primarily stabilized by weak C–H···N, C–H···Cl, and dispersive van der Waals interactions.

  • Phase State: Due to these weak interactions and high internal entropy, alkyl-substituted chloropyrimidines often exhibit depressed melting points, existing as oils or low-melting solids at room temperature[3]. Standard solvent-evaporation crystallization is therefore fundamentally ineffective.

Crystallization Protocol: In Situ Cryocrystallography

To bypass the ambient liquid state, we employ in situ cryocrystallography directly on the diffractometer goniometer. This protocol is a self-validating system: successful nucleation is visually confirmed via the diffractometer's optical microscope, and crystallinity is immediately validated by the presence of sharp diffraction spots rather than diffuse powder rings.

Step-by-Step Methodology
  • Sample Loading: Inject the neat liquid or melted sample into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent moisture ingress and sample evaporation.

  • Mounting: Mount the capillary onto the goniometer head of the X-ray diffractometer equipped with a programmable nitrogen cryostream.

  • Vitrification: Flash-cool the sample rapidly to 100 K. Causality: Rapid cooling prevents the formation of a polycrystalline powder mass, instead trapping the molecules in a thermodynamically unstable, transparent glass (vitrified) state[3].

  • Annealing & Nucleation: Gradually warm the sample (ramp rate of ~70 K/h) until the glass transition temperature is breached and the sample becomes opaque, indicating microcrystal formation[4].

  • Zone Melting (Crystal Growth): Carefully cycle the temperature just below the established melting point to melt smaller crystallites while allowing a single, dominant seed crystal to grow via Ostwald ripening.

  • Data Collection State: Once a single crystal fills the capillary cross-section, slowly cool the system back to 100 K for data collection.

CryoWorkflow A Liquid/Oil Sample 2-Butyl-4-chloro-6-methylpyrimidine B Capillary Loading (Lindemann Glass, 0.3mm) A->B C Flash Cooling to 100 K (Vitrification / Glass State) B->C D Controlled Annealing (Ramp rate ~70 K/h) C->D E Nucleation & Growth (In Situ Single Crystal) D->E F X-Ray Data Collection (Maintained at 100 K) E->F

Figure 1: Step-by-step workflow for in situ cryocrystallography of low-melting pyrimidine derivatives.

X-Ray Diffraction Data Collection

Data collection must be performed at cryogenic temperatures (typically 100 K).

  • Causality: Lowering the temperature minimizes the thermal displacement parameters (Debye-Waller factors) of the atoms. For the highly flexible n-butyl chain, reducing dynamic thermal motion is the only way to distinguish between true static positional disorder and mere thermal vibration[5].

  • Processing: Raw frame data is integrated using software such as CrysAlisPro or SAINT. A multi-scan absorption correction (e.g., SADABS) is mandatory to correct for the absorption of the glass capillary and the chlorine atom.

Structure Solution and Refinement Strategy

The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL[6]. The primary analytical hurdle is modeling the alkyl chain disorder.

Resolving Alkyl Chain Disorder

When the initial isotropic refinement is performed, the terminal carbons of the n-butyl group (C3', C4') will often exhibit massive, "cigar-shaped" electron density peaks. This indicates the chain occupies two or more discrete conformations in the lattice.

Refinement Protocol:

  • Atom Splitting: Assign the disordered carbon atoms to two distinct positions (e.g., C4A and C4B) using the PART 1 and PART 2 commands in SHELXL.

  • Occupancy Refinement: Tie the occupancies of the split parts to a free variable (e.g., FVAR) so they refine competitively but sum exactly to 1.0 (e.g., 0.65 for Part 1, 0.35 for Part 2)[7].

  • Geometric Restraints: Apply DFIX or SADI restraints to force the C–C bond lengths of the disordered parts to standard aliphatic values (~1.53 Å).

  • Thermal Restraints: Apply SIMU (similar atomic displacement parameters) and DELU (rigid-bond restraints) to the disordered atoms. Causality: Without these restraints, the least-squares algorithm will mathematically distort the thermal ellipsoids to artificially fit the residual electron density, resulting in non-physical, non-positive definite (NPD) atoms[2][7].

  • Hydrogen Placement: Generate hydrogen atoms geometrically using the riding model (HFIX 137 for disordered methyls, HFIX 23 for methylenes) to ensure they track with their respective parent carbon parts[2].

RefinementLogic S1 Initial Structure Solution (SHELXT Dual-Space) S2 Isotropic Refinement (Identify large U_iso on Butyl C) S1->S2 S3 Split Disordered Atoms (Assign PART 1 & PART 2) S2->S3 S4 Apply Geometric Restraints (DFIX / SADI for C-C bonds) S3->S4 S5 Apply Thermal Restraints (SIMU / DELU / ISOR) S4->S5 S6 Anisotropic Refinement (Free variable occupancy) S5->S6 S7 Validation (Check R1, wR2, GooF, Max Peak) S6->S7

Figure 2: SHELXL refinement logic for resolving conformational disorder in the flexible n-butyl chain.

Quantitative Structural Validation Metrics

A crystallographic model is only as reliable as its final validation metrics. To ensure the self-validating integrity of the refinement, the resulting Crystallographic Information File (CIF) must be checked against standard quality thresholds[6].

Below is a structured table of the target validation metrics and expected structural parameters for a high-quality refinement of 2-Butyl-4-chloro-6-methylpyrimidine at 100 K.

Parameter / MetricTarget Value / Expected RangeDiagnostic Significance
Temperature 100(2) KEnsures minimal dynamic thermal motion.
R-factor ( R1​ ) <0.05 (for I>2σ(I) )Indicates excellent agreement between the observed and calculated structural model.
Weighted R-factor ( wR2​ ) <0.15 (all data)Validates the overall variance of the model.
Goodness-of-Fit (GooF) 0.95−1.05 Confirms the weighting scheme is appropriately scaled.
Max/Min Residual Density +0.4/−0.3 e⋅A˚−3 Values larger than this near the butyl chain indicate unresolved disorder or missing conformers.
Pyrimidine C–Cl Bond ∼1.73−1.74 ÅConfirms the integrity of the halogenated position.
Aliphatic C–C Bonds ∼1.52−1.54 ÅValidates the efficacy of the DFIX/SADI restraints on the disordered butyl chain.

Conclusion

The crystal structure analysis of 2-Butyl-4-chloro-6-methylpyrimidine requires a synthesis of specialized physical sample handling and rigorous computational refinement. By utilizing in situ cryocrystallography to bypass its low melting point, and applying strict geometric and thermal restraints (SIMU, DELU) within SHELXL to tame the inherent alkyl chain disorder, researchers can extract highly accurate 3D conformational data. This robust, self-validating methodology ensures that downstream applications—whether in computational docking studies or synthetic pathway mapping—are built upon an unimpeachable structural foundation.

References

  • Mapping the Crystallographic Landscape of Antivitamin Ionic Liquids: Structural Blueprints for Novel Architectures Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Crystal structure of a heterotrimetallic 12-metallacrown-4 with 2-propylvalerate anion bridges Source: IUCr Journals URL:[Link]

  • Investigating a Soluble Pharmaceutical Salt: Albendazole Hydrochloride Source: ResearchGate URL:[Link]

  • Quantifying alkyl chain disorder in crystalline models of lipid bilayers using Raman spectroscopy Source: ResearchGate URL:[Link]

  • Variability in Halogen Interactions: In situ Cryocrystallization of Low Melting Substituted Trifluoroacetophenones Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • CHAPTER 3: Intermolecular Interactions in In situ Cryocrystallized Compounds Source: RSC Books URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Butyl-4-chloro-6-methylpyrimidine

Introduction: The Pyrimidine Core in Modern Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including several a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including several approved drugs. The functionalization of the pyrimidine ring is crucial for modulating the physicochemical and pharmacological properties of these molecules. Among the various methods for pyrimidine modification, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile tool for introducing a wide range of substituents.

This guide provides a comprehensive overview of the SNAr reaction on 2-Butyl-4-chloro-6-methylpyrimidine, a representative substrate for understanding the reactivity of 4-chloropyrimidines. We will delve into the underlying mechanism, explore the scope of suitable nucleophiles, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanism of SNAr on 4-Chloropyrimidines: An Addition-Elimination Pathway

The SNAr reaction on 2-Butyl-4-chloro-6-methylpyrimidine proceeds through a characteristic two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, accentuated by the electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6).[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-4 position. This attack temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is a key factor influencing the reaction rate.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the chloride leaving group.[1] This step is typically fast and irreversible, driving the reaction to completion.

Caption: The two-step addition-elimination mechanism of SNAr on a 4-chloropyrimidine.

Factors Influencing Reactivity and Regioselectivity

The success and outcome of an SNAr reaction on 2-Butyl-4-chloro-6-methylpyrimidine are governed by several key factors:

  • Nature of the Nucleophile: The nucleophilicity of the attacking species is paramount. Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, thiols, and alkoxides. For instance, with aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity.[1]

  • Substituents on the Pyrimidine Ring: The electron-donating butyl group at the C2 position slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted or electron-withdrawing group-substituted pyrimidine. However, the inherent electron deficiency of the pyrimidine core still allows for efficient substitution at the C4 position.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly employed as they can solvate the cationic counter-ion of the nucleophile and the charged intermediate, thereby accelerating the reaction.[4][5][6][7] In some cases, alcohols like propanol or even water can be effective solvents.[1][8]

  • Temperature: Many SNAr reactions on chloropyrimidines necessitate heating to proceed at a practical rate.[1] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[1][9][10][11]

  • Catalysis: While many SNAr reactions proceed thermally, some transformations can be facilitated by catalysts. For instance, acid catalysis can be employed for the amination of chloropyrimidines with anilines in water.[1][8] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative strategy for C-N bond formation, particularly for less reactive systems.[12][13]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the SNAr of 2-Butyl-4-chloro-6-methylpyrimidine with common nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines (Conventional Heating)

This protocol describes a general procedure for the synthesis of 4-amino-2-butyl-6-methylpyrimidine derivatives.

Materials:

  • 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Propanol, DMF, or DMSO)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a round-bottom flask, add 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq) and the chosen solvent (to achieve a concentration of approximately 0.2-0.5 M).

  • Add the amine (1.1 - 1.5 eq) followed by the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine. For less reactive amines, refluxing in a higher boiling point solvent may be necessary.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Thiolation with Thiols (Base-Mediated)

This protocol outlines the synthesis of 4-thioether-2-butyl-6-methylpyrimidine derivatives.

Materials:

  • 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan, 1.1 eq)

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Stirring plate and magnetic stir bar

  • TLC or LC-MS for reaction monitoring

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (1.2 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 15-30 minutes at 0 °C to form the thiolate.

  • Add a solution of 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times and improve yields for SNAr reactions.[9][10][11]

Materials:

  • 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Base (e.g., Triethylamine (TEA), 1.5 eq)

  • Microwave-safe solvent (e.g., Anhydrous propanol or ethanol)

  • Microwave reactor and appropriate reaction vials

  • TLC or LC-MS for reaction monitoring

Procedure:

  • In a microwave reactor vial, combine 2-Butyl-4-chloro-6-methylpyrimidine (1.0 eq), the amine (1.1 eq), and the base (1.5 eq) in the anhydrous solvent (to achieve a concentration of approximately 0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-140 °C for 15-30 minutes.[1][9] The exact time and temperature should be optimized for the specific substrate.

  • After cooling, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product by silica gel column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 2-Butyl-4-chloro-6-methylpyrimidine with various nucleophiles. Please note that these are general guidelines, and optimization may be required for specific substrates.

Nucleophile ClassBaseSolventTemperature (°C)MethodTypical Reaction Time
Primary/Secondary AminesTEA, DIPEAEthanol, Propanol, DMF80-120Conventional2-24 h
AnilinesHCl (catalytic)Water80-100Conventional4-18 h
ThiolsNaH, K₂CO₃THF, DMF0 to RTConventional1-6 h
Primary/Secondary AminesTEAPropanol, Ethanol120-140Microwave15-30 min

Experimental Workflow Visualization

The general workflow for a typical SNAr reaction followed by purification is depicted below.

SNAr_Workflow A Reaction Setup (Pyrimidine, Nucleophile, Base, Solvent) B Heating (Conventional or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D Workup (Quenching, Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive nucleophile.Use a stronger base to deprotonate the nucleophile; increase reaction temperature or time; switch to microwave heating.
Steric hindrance on the nucleophile or pyrimidine.Increase reaction temperature; consider a palladium-catalyzed cross-coupling reaction.[1]
Inappropriate solvent.Switch to a more polar aprotic solvent like DMF or DMSO.[4][5]
Formation of Side Products Hydrolysis of the chloropyrimidine.Use an anhydrous solvent; minimize reaction time at high temperatures.[1]
Over-reaction (for di/poly-halopyrimidines).This is less of a concern for the mono-chloro substrate but can be managed by controlling stoichiometry and reaction time.
Reaction with solvent (e.g., alcohol).Use a non-nucleophilic solvent if this is observed.
Difficult Purification Product and starting material have similar polarity.Optimize the reaction to drive it to completion; explore different chromatography conditions (e.g., different solvent systems, reverse-phase chromatography).

Conclusion

The Nucleophilic Aromatic Substitution reaction is a robust and highly effective method for the functionalization of 2-Butyl-4-chloro-6-methylpyrimidine. By carefully selecting the nucleophile, solvent, and reaction conditions, a diverse array of substituted pyrimidines can be synthesized efficiently. The protocols and guidelines presented in this application note serve as a valuable resource for researchers in the fields of drug discovery, agrochemicals, and materials science, enabling the streamlined development of novel pyrimidine-based compounds.

References

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
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  • ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine | Request PDF.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Efficient Synthesis of 2-Substituted Pyrido[3,2-d]pyrimidines Involving SNAr and Palladium-Catalyzed Cross-Coupling Reactions. (n.d.).
  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ResearchGate. (n.d.). (PDF) Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.
  • BenchChem. (n.d.).
  • MDPI. (2018, March 30). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
  • Semantic Scholar. (2012, August 1). Regiocontroled SNAr and Palladium Cross‐Coupling Reactions of 2,4,7‐Trichloropyrido[3,2‐d]pyrimidine.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions | Request PDF.
  • ACS Publications. (2023, July 24). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding | The Journal of Organic Chemistry.
  • MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
  • PubMed. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine....
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Microwave-assisted N-nitroarylation of some pyrimidine and purine nucleobases. (n.d.).
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • Wikipedia. (n.d.).
  • Preprints.org. (2023, October 12).
  • Royal Society of Chemistry. (n.d.). Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry.

Sources

Application

Solvent selection for reactions involving 2-Butyl-4-chloro-6-methylpyrimidine

Application Note: Solvent Selection Strategies for the Derivatization of 2-Butyl-4-chloro-6-methylpyrimidine Executive Summary 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a critical electrophilic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for the Derivatization of 2-Butyl-4-chloro-6-methylpyrimidine

Executive Summary

2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a critical electrophilic building block utilized extensively in the synthesis of pharmaceutical intermediates, particularly in the development of novel heterocyclic therapeutics and receptor antagonists [1]. Structurally, the compound features an electron-deficient pyrimidine core that is highly susceptible to nucleophilic attack at the C4 position. However, the presence of the highly lipophilic 2-butyl chain and the electron-donating 6-methyl group imparts unique thermodynamic and solubility characteristics. These substituents slightly deactivate the ring via inductive effects compared to unsubstituted halogenated pyrimidines, making strategic solvent selection paramount to overcoming activation energy barriers in both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Causality in Solvent Selection

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions (e.g., amination or etherification), the rate-determining step is the formation of the anionic Meisenheimer complex at the C4 position. The 6-methyl and 2-butyl groups donate electron density into the ring, which raises the activation energy required to form this intermediate.

  • Protic Solvents (e.g., Ethanol, Isopropanol): While polar aprotic solvents are traditionally favored for SNAr to avoid solvating the nucleophile, protic solvents like refluxing ethanol are highly efficacious for 2-butyl-4-chloro-6-methylpyrimidine. The protic solvent acts as a hydrogen-bond donor to the pyrimidine nitrogens (N1/N3). This hydrogen bonding pulls electron density away from the C4 carbon, effectively counteracting the inductive donation of the alkyl groups and increasing the electrophilicity of the core [4].

  • Polar Aprotic Solvents (e.g., DMF, DMSO): When using weaker nucleophiles (like anilines) where hydrogen bonding to the nucleophile would severely retard the reaction, polar aprotic solvents are required. They leave the nucleophile unsolvated and highly reactive, though elevated temperatures (100–120 °C) are necessary to overcome the lipophilic steric bulk of the 2-butyl group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Replacing the C4-chloride with an aryl or heteroaryl group via Suzuki-Miyaura coupling presents a distinct solubility challenge. The highly lipophilic 2-butyl-4-chloro-6-methylpyrimidine and the transition metal catalyst must interact with a hydrophilic arylboronic acid and an inorganic base.

  • Biphasic and Mixed Aqueous/Organic Systems: A strictly anhydrous solvent system (e.g., pure Toluene or DMF) often results in stalled reactions because water is mechanistically required to hydrate the inorganic base and form the reactive boronate complex, [R−B(OH)3​]− , which is essential for the transmetalation step [2].

  • The Role of Alcoholic Co-Solvents: A solvent mixture of Toluene/Ethanol/Water is highly recommended. Toluene excellently solvates the lipophilic pyrimidine, while water dissolves the base. Ethanol acts as a crucial phase-transfer bridge, homogenizing the interface and affording much greater reactivity at correspondingly lower temperatures (55 °C–90 °C) than polar aprotic solvents[2]. Alternatively, 1,4-Dioxane/Water (2:1 v/v) provides a miscible system that peaks in yield due to the optimal balance of non-polar and polar micro-environments [3].

Quantitative Data: Solvent System Efficacy

The following table summarizes the quantitative impact of solvent selection on the Suzuki-Miyaura coupling of halogenated pyrimidines with arylboronic acids, demonstrating the necessity of aqueous mixtures.

Solvent SystemRatio (v/v)Temp (°C)BaseRelative YieldMechanistic Observation
1,4-Dioxane / H₂O 2:190–100K₂CO₃>85%Optimal balance of lipophilic solubility and boronate activation [3].
THF / H₂O 1:165 (Reflux)K₂CO₃~70%Lower boiling point limits kinetic energy; moderate yield [3].
Toluene / EtOH / H₂O 4:1:155–90K₂CO₃>90%EtOH acts as a phase-transfer bridge, allowing lower temperatures [2].
DMF (Anhydrous) N/A100Cs₂CO₃<40%Lack of water inhibits formation of the reactive [R−B(OH)3​]− species [2].

Pathway Visualization

G cluster_snar SNAr Pathway (Protic/Aprotic) cluster_suzuki Suzuki Coupling (Mixed Aq/Org) SM 2-Butyl-4-chloro- 6-methylpyrimidine Meisenheimer Meisenheimer Complex SM->Meisenheimer Nucleophile (e.g., EtOH reflux) OxAdd Oxidative Addition (Pd species) SM->OxAdd Pd(0), 1,4-Dioxane/H2O SNAr_Prod C4-Aminated/Etherified Pyrimidine Meisenheimer->SNAr_Prod -Cl⁻ Transmet Transmetalation [R-B(OH)3]- OxAdd->Transmet Aryl-B(OH)2, Base RedElim Reductive Elimination Transmet->RedElim Suz_Prod C4-Aryl Pyrimidine RedElim->Suz_Prod -Pd(0)

Mechanistic pathways for 2-Butyl-4-chloro-6-methylpyrimidine derivatization based on solvent.

Experimental Protocols

Protocol A: SNAr Amination in Protic Solvent

Objective: Synthesize a C4-amino derivative utilizing hydrogen-bond activation.

  • Preparation: In a 25 mL round-bottom flask, dissolve 2-butyl-4-chloro-6-methylpyrimidine (1.0 mmol) in absolute ethanol (5.0 mL).

  • Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine or piperidine, 1.5 mmol) followed by triethylamine (TEA, 2.0 mmol). Causality Note: TEA acts as an acid scavenger to prevent the protonation of the nucleophile by the generated HCl.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C (reflux) for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active starting material ( Rf​≈0.6 ) should completely disappear, replaced by a lower-running product spot ( Rf​≈0.3 ).

  • Workup: Concentrate the ethanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM, 15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) to ensure complete removal of amine hydrochlorides. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling in Mixed Solvent

Objective: Synthesize a C4-aryl pyrimidine utilizing a phase-transfer solvent system.

Workflow Step1 1. Reagent Preparation Weigh Pyrimidine, Boronic Acid, Base Solvent: Toluene/EtOH/H2O (4:1:1) Step2 2. Degassing Argon/Nitrogen sparging (15 min) Critical to prevent Pd(0) oxidation Step1->Step2 Step3 3. Catalyst Addition & Heating Add Pd(PPh3)4 (5 mol%) Heat to 90°C Step2->Step3 Step4 4. Reaction Monitoring TLC/LC-MS analysis Confirm consumption of pyrimidine Step3->Step4 Step5 5. Workup & Extraction Cool to RT Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Dry over Na2SO4 Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
  • Preparation: To a Schlenk flask or microwave vial, add 2-butyl-4-chloro-6-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene (4.0 mL), Ethanol (1.0 mL), and Deionized Water (1.0 mL). Sparge the biphasic mixture with Argon for 15 minutes. Causality Note: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. The vigorous stirring is required to maximize the surface area between the organic and aqueous phases.

  • Validation Check: Stop stirring and allow the phases to separate. Extract a 10 µL aliquot from the upper (organic) layer for LC-MS analysis. The mass spectrum should show the disappearance of the m/z 185 [M+H]+ peak (starting material) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and separate the phases. Wash the organic phase with brine (15 mL) to remove residual ethanol and salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

References

  • 6-Chlor-4-methyl-2-butylpyrimidin - CAS 848499-42-3.Molaid. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH15HEzpOD_YzvCiD8EetQ_yrH8ulDcE14tnFB5pMY_AHyZsMYUveZMKqSW1N2wrBlwPeJ8u5naaGEBXEj-ceLQax4fBkRy-wEmOt2M8GzpH7Ka7AdFF_Pd0kGxomhFf8cWTCvW3EEF9RX32luR]
  • One-pot Double Suzuki Couplings of Dichloropyrimidines.NIH PMC. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDy_b9-KZdgnwoAoPY-uTw5gNcQZL1XS6YWKoR68Xl0haJ327upEKQRRcJdT6B8cRzSGK5W3haMqE76zfEjLP7NCqzG3yZcqyVaEyk69-2iot6NQDW94Cr7w4zV8niV3RWtmbavhG3QwCPww==]
  • Solvent mixture screening for Suzuki coupling of 1 with 2.ResearchGate. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhgeVOPIprqm6eEJ42i5Z511YnO2TvDevKYv3UjGr7BtFpPZG-iz0vV8yqmO2kauEroJzwvvdkVpkymsJbvslbhaza7VtnwqEO1Bc5QJPbJrVn6sphooleAPQYLRFr6h1oX0HSyyyxLGQlk9tMOBabd39dzLMUHww95KIXHRyz9T7aENOS-xo2ETJrsWXRxp-XxGsoce9bQc2N_f4IDXcn0wwEwosv]
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.Universidad del Atlántico. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_GcuxmMvjz8ukeXwIh6Gl_TGMqjqqDnzhiAXiO6vcmj-6pUvFeI0JHxs-Nr0y5PuW_zJXcFtW0yC8bXghJ0ZFrF3WuDWALZtFokTNJafydsVLc4me9of-JHeCM-h5a6s_WJ5J2sA-M6444vA-vL8O27gNw5lk7jacbqtxTf6lhxasnqPVOA2T9-oEySWbiPk8mA38hPEn-EqukldrRt1fodbKCUp2hVg]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrimidine Regioisomer Resolution &amp; Purification

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the downstream purification of pyrimidine syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the downstream purification of pyrimidine syntheses. Because pyrimidines possess multiple nucleophilic sites (N1, N3, and tautomeric O-groups), alkylation and condensation reactions inherently produce regioisomers. These isomers share identical molecular weights and nearly identical polarities, rendering standard normal-phase chromatography highly inefficient[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you isolate pure pyrimidine regioisomers.

Visual Diagnostic Workflow

G A Crude Pyrimidine Mixture (N1/N3 or N/O Isomers) B Analytical HPLC & TLC Determine ΔRt & ΔRf A->B C ΔRf > 0.15? B->C D Normal Phase Flash Chromatography C->D Yes E Isomer Ratio > 9:1? C->E No D->E Co-elution H Pure Regioisomer (Validate via 2D-NOESY NMR) D->H Baseline Resolution F Acid Salt Crystallization (Exploit pKa Differences) E->F Yes (Major/Minor) G Preparative SFC / Chiral HPLC (Steric-based Resolution) E->G No (~1:1 Ratio) F->H G->H

Decision matrix for pyrimidine regioisomer purification based on polarity and crude ratios.

Knowledge Base & FAQs

Q1: Why does my pyrimidine alkylation yield a mixture of N- and O-alkylated products, and how can I control it? A: The formation of N- vs. O-regioisomers is governed by the lactam-lactim tautomerization of pyrimidinones and the Hard-Soft Acid-Base (HSAB) theory. The oxygen atom acts as a "hard" nucleophile, while the nitrogen atoms are "softer".

  • Causality: Using a hard base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (e.g., acetone) with an alkyl halide strongly favors O-alkylation[2]. Conversely, if you require N-alkylation, you must temporarily mask the oxygen. Treating the pyrimidine with hexamethyldisilazane (HMDS) forms a transient silyl ether (O-silylation), forcing the subsequent electrophilic attack exclusively onto the nitrogen[2],[3].

Q2: My N1 and N3 regioisomers co-elute on silica gel ( ΔRf​<0.05 ). What is the most efficient chromatographic alternative? A: When dipole moments are nearly identical, normal-phase silica cannot differentiate the isomers[1]. You must pivot to a technique that exploits steric differences rather than purely electronic ones.

  • Causality: Supercritical Fluid Chromatography (SFC) using chiral stationary phases (e.g., Chiralpak IG or IF) is the gold standard here. The rigid polysaccharide backbone of the chiral column interacts differently with the 3D spatial arrangement of the N1 vs. N3 substituents, providing baseline resolution where standard HPLC fails[4],[5].

Q3: I am scaling up to 50 grams. SFC is too expensive at this scale. Are there non-chromatographic methods? A: Yes. If your regioisomers exhibit a ratio heavily skewed toward one product (e.g., >85:15), or if the alkylation creates differential steric hindrance around the basic nitrogen, you can use Acid Salt Crystallization .

  • Causality: The less sterically hindered nitrogen will be slightly more basic (higher pKa). By adding a stoichiometric amount of a strong acid, the more basic regioisomer selectively forms a highly crystalline salt and precipitates from the organic solvent, leaving the minor isomer in the mother liquor[6].

Quantitative Data: Performance of Alkylating Strategies

The choice of reagents dictates your downstream purification burden. The table below summarizes quantitative data for directing pyrimidine regioselectivity:

Pyrimidine SubstrateAlkylating AgentCatalyst / BaseSolventMajor RegioisomerYield (%)Ref
6-Phenyl-pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidine K2​CO3​ AcetoneO-Alkylated 87%[2]
Uracil derivativesBromo-ethylacetateAS@HTCHMDS / MeCNN1-Alkylated 80–90%[3]
2-Methoxypyrimidin-4-one2,3-Dihydroxypropyl halide NaOCH3​ MethanolN3-Alkylated 54%[7]
Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Regioselective N1-Alkylation (Preemptive Isomer Control)

Why this works: Direct alkylation of pyrimidine derivatives yields mixed N1/N3/O products. By refluxing in HMDS, we transiently protect the oxygen atoms as silyl ethers. The addition of the AS@HTC (Ammonium Sulfate coated Hydro-Thermal-Carbon) heterogeneous catalyst provides a mildly acidic surface that activates the alkyl halide, directing it exclusively to the N1 position[3].

  • Silylation: Suspend the pyrimidine substrate (1.00 mmol) in 1.5 mL of hexamethyldisilazane (HMDS). Heat under reflux until a clear oil forms, indicating complete O-silylation[3].

  • Solvent Exchange: Cool the mixture and dissolve the resulting silylated pyrimidine in 2.5 mL of anhydrous acetonitrile[3].

  • Alkylation: Add the alkylating agent (2.0 eq) and 50 mg of AS@HTC catalyst[3].

  • Reaction: Stir the mixture at 80 °C for 12 hours[3].

  • Workup & Self-Validation: Filter the solid catalyst and evaporate the solvent to dryness. Analyze the crude mixture by 1H -NMR; the disappearance of the N1-proton and a clean shift in the C5/C6 aromatic protons validates successful regioselective N-alkylation.

Protocol B: Purification via Acid Salt Crystallization

Why this works: When chromatography fails, we exploit thermodynamic basicity. If one regioisomer's nitrogen is less sterically hindered, it will protonate faster and precipitate[6].

  • Dissolution: Dissolve the crude N1/N3 regioisomeric mixture in a minimal volume of cold acetone or isopropanol[6].

  • Acidification: While stirring vigorously, add an equimolar amount of concentrated HCl (relative to the total moles of the target pyrimidine isomer) dropwise[6].

  • Precipitation: Allow the mixture to stir at room temperature for 1-2 hours. The more basic regioisomer will precipitate as a hydrochloride salt[6].

  • Isolation: Collect the solid via vacuum filtration and wash with cold ethanol[6].

  • Free-basing (Self-Validation): Neutralize the salt with saturated aqueous NaHCO3​ and extract with dichloromethane to recover the pure free-base regioisomer. Validate purity via analytical HPLC before proceeding to subsequent synthetic steps.

Protocol C: Preparative SFC Separation of N1/N3 Isomers

Why this works: Supercritical CO2​ has high diffusivity and low viscosity, allowing for rapid mass transfer. Chiral stationary phases provide distinct steric cavities that differentiate the 3D geometries of N1 vs N3 isomers, which normal silica cannot[4],[5].

  • Sample Preparation: Dissolve the crude mixture in a compatible co-solvent (e.g., Methanol or Ethanol) at a concentration of 20-50 mg/mL[4].

  • Column Setup: Equip the SFC with a Chiralpak IG or IF column (5 μm, 20 x 250 mm)[4].

  • Mobile Phase: Set the isocratic flow to 70% Supercritical CO2​ and 30% Ethanol[4].

  • Modifier Addition (Critical Step): Add 0.3% Diethylamine (DEA) to the ethanol. Causality: DEA masks residual acidic silanols on the stationary phase, preventing severe peak tailing of basic pyrimidines[4].

  • Parameters: Run at a flow rate of 50 g/min , column temperature of 41 °C, and a back pressure of 100 bar[4].

  • Validation: Confirm the absolute regiochemistry of the separated fractions using 2D NOESY NMR. Look for definitive through-space correlations between the new alkyl group protons and the adjacent pyrimidine ring protons.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in SNAr Displacement of 4-Chloropyrimidines

Welcome to the Technical Support Center for pyrimidine functionalization. Nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. Nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development. However, researchers frequently encounter stalled reactions, poor yields, or unexpected side products due to the nuanced electronic and steric demands of the pyrimidine ring.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome low reactivity in your SNAr workflows.

Diagnostic Workflow for SNAr Optimization

Before adjusting your reaction parameters, use the logical workflow below to diagnose the root cause of your SNAr failure.

SNAr_Troubleshooting Start Low Reactivity in SNAr (4-Chloropyrimidine) NucType Nucleophile Type? Start->NucType StrongNuc Aliphatic Amine / Alkoxide NucType->StrongNuc WeakNuc Aniline / Weak Nucleophile NucType->WeakNuc SolventTemp Optimize Solvent/Temp: Use NMP/DMSO, 80-120°C StrongNuc->SolventTemp AcidCat Acid Catalysis: Add 0.1-1.0 eq HCl in iPrOH WeakNuc->AcidCat Hydrolysis Hydrolysis Side Product? SolventTemp->Hydrolysis AcidCat->Hydrolysis Anhydrous Use Anhydrous Conditions or Switch to Sulfone LG Hydrolysis->Anhydrous Yes Failure SNAr Still Fails? Hydrolysis->Failure No Anhydrous->Failure Buchwald Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) Failure->Buchwald Yes

Diagnostic workflow for troubleshooting low reactivity in 4-chloropyrimidine SNAr reactions.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 4-chloropyrimidine reacting so slowly compared to 2,4-dichloropyrimidine? Causality: The SNAr mechanism relies on the formation of a negatively charged Meisenheimer complex. The rate-determining step is the initial nucleophilic attack, which requires a highly electrophilic ring. 2,4-Dichloropyrimidine possesses two strongly electron-withdrawing chlorine atoms, significantly lowering the LUMO energy of the ring. When one chlorine is replaced by an electron-donating group (e.g., an amine or alkoxy group during a sequential substitution), the pyrimidine ring becomes electronically deactivated. This raises the activation energy barrier for subsequent nucleophilic attacks, leading to sluggish reactivity at the C4 position[1].

Q2: I am using an aniline nucleophile and observing no product at 80°C in DIPEA/DMF. How can I force the reaction? Causality: Anilines are inherently weak nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. Under standard basic conditions (e.g., DIPEA), the activation barrier for attacking a deactivated 4-chloropyrimidine is often insurmountable. To overcome this, switch to acid catalysis . By using a catalytic to stoichiometric amount of strong acid (e.g., 12 N HCl in isopropanol), the pyrimidine ring nitrogen becomes protonated. This protonation drastically lowers the LUMO energy of the pyrimidine, making the C4 position highly electrophilic and facilitating the addition-elimination process even with weak nucleophiles[2][3].

Q3: When I increase the temperature to 120°C, I see a major side product which LC-MS suggests is 4-hydroxypyrimidine. How do I prevent this? Causality: High temperatures combined with adventitious water and base (or acid) lead to competitive hydrolysis of the C-Cl bond, as water acts as an oxygen nucleophile[2]. To prevent this, strictly anhydrous solvents and reagents must be used. If the chloride remains too prone to hydrolysis but unreactive to the target amine, consider leaving group tuning . Converting the 4-position to a sulfone (e.g., tert-butyl sulfone) provides a superior leaving group that resists hydrolysis while accelerating the desired SNAr due to stronger coordination and enhanced electron-withdrawing properties[4][5].

Q4: What if the SNAr approach completely fails due to extreme steric hindrance or electronic deactivation? Causality: When the activation barrier for the traditional addition-elimination SNAr mechanism is too high, you must change the fundamental reaction mechanism. The Buchwald-Hartwig amination bypasses the Meisenheimer complex entirely by utilizing transition-metal catalysis[6]. A Palladium catalyst (e.g., Pd2(dba)3) paired with a bulky, electron-rich phosphine ligand (e.g., Xantphos) allows for direct oxidative addition into the unreactive C-Cl bond. This is followed by amine coordination and reductive elimination to form the C-N bond, enabling coupling even with highly deactivated or sterically hindered substrates[7].

Quantitative Data Summary

The following table summarizes the expected reactivity profiles and optimal conditions based on the nucleophile and the electronic state of the 4-chloropyrimidine substrate.

Substrate StateNucleophile TypeRecommended ConditionsPrimary MechanismTypical Yield Range
Activated (e.g., 2,4-dichloro)Aliphatic AmineDIPEA, DMF or EtOH, 0°C to RTStandard SNAr85 - 98%
Deactivated (e.g., 2-amino-4-chloro)Aliphatic AmineDIPEA, NMP/DMSO, 80 - 120°CThermal SNAr70 - 90%
Deactivated Aniline (Weak)0.1 - 1.0 eq HCl, iPrOH, 100°CAcid-Catalyzed SNAr60 - 85%
Highly Deactivated / Steric Hindered AminePd2(dba)3, Xantphos, NaOtBu, Toluene, 100°CBuchwald-Hartwig50 - 90%
Hydrolysis-Prone Grignard / AmineConvert to tert-butyl sulfone LG, THF, RTTuned SNAr80 - 95%

Standard Operating Procedures (SOPs)

SOP 1: Acid-Catalyzed SNAr of 4-Chloropyrimidines with Anilines

Use this protocol when coupling weak nucleophiles (anilines) to deactivated pyrimidines where basic conditions have failed.

  • Reaction Setup: In a heavy-walled microwave vial equipped with a magnetic stir bar, add the deactivated 4-chloropyrimidine (1.0 mmol) and the aniline derivative (1.1 mmol).

  • Solvent & Catalyst Addition: Suspend the reagents in anhydrous isopropanol (5.0 mL). Add 12 N aqueous HCl (0.1 mmol, 10 mol%). Note: If the pyrimidine is severely deactivated, increase HCl to 1.0 equivalent to ensure full protonation of the pyrimidine core.

  • Thermal Activation: Seal the vial with a crimp cap. Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes (or in a conventional oil bath at 100°C for 4–6 hours).

  • Self-Validation Checkpoint: Before workup, quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile. Analyze via LC-MS.

    • Success: Disappearance of the starting material mass ( M ) and appearance of the product mass ( M−35.5+Amine Mass ).

    • Failure (Hydrolysis): Appearance of a major peak at M−35.5+17 (-Cl + OH). If this occurs, switch to strictly anhydrous HCl in dioxane.

  • Workup & Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Disperse the crude residue in saturated aqueous NaHCO3 (15 mL) to neutralize the acid, and extract with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate for column chromatography[2][3].

SOP 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol when both thermal and acid-catalyzed SNAr fail due to extreme steric hindrance or electronic deactivation.

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask or microwave vial, combine the 4-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Degassing: Seal the vessel and subject it to three cycles of vacuum evacuation and argon backfilling to strictly exclude oxygen, which rapidly degrades Pd(0) catalysts.

  • Solvent Addition: Inject anhydrous, degassed toluene (10 mL) through the septum.

  • Reaction: Heat the mixture under an argon atmosphere at 100°C for 12 hours.

  • Self-Validation Checkpoint: Observe the physical state of the reaction. A healthy catalytic cycle maintains a dark red/brown homogeneous solution. The rapid formation of a metallic black precipitate (Palladium black) indicates catalyst decomposition. If LC-MS shows only starting material alongside Pd black, the oxidative addition step failed; consider switching to a more electron-rich ligand like BrettPhos.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography[6][7].

References

  • Recent Advances in Pyrimidine-Based Drugs MDPI[Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach Organic Chemistry Portal (Org. Lett. 2024)[Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Arkat USA[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds RSC Advances[Link]

Sources

Troubleshooting

Optimizing temperature conditions for 2-Butyl-4-chloro-6-methylpyrimidine coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific kinetic and thermodynamic challenges associated with the functionalization of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific kinetic and thermodynamic challenges associated with the functionalization of 2-Butyl-4-chloro-6-methylpyrimidine (CAS 4225-71-0).

This compound is a highly valuable building block in medicinal chemistry, most notably utilized in the synthesis of Sartan-type angiotensin II receptor blockers. However, the unique steric and electronic environment of this pyrimidine ring demands precise temperature optimization to achieve high yields while suppressing competitive degradation pathways.

Mechanistic Causality: Why Temperature Dictates Reaction Fate

To optimize coupling conditions, we must first understand the causality behind the substrate's reactivity. The 4-chloro position is naturally activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling due to the electron-withdrawing pyrimidine nitrogens.

However, 2-butyl-4-chloro-6-methylpyrimidine presents two distinct challenges:

  • Electronic Deactivation: The 2-butyl and 6-methyl groups are electron-donating via inductive effects (+I). This increases the electron density on the pyrimidine core, raising the activation energy ( Ea​ ) required for both nucleophilic attack and Pd(0) oxidative addition compared to an unsubstituted 4-chloropyrimidine [1].

  • Steric Hindrance: The adjacent 6-methyl group creates a steric shield around the C4-Cl bond, restricting the trajectory of incoming nucleophiles or bulky palladium-ligand complexes.

Because of these factors, higher baseline temperatures are required to drive the reaction. However, elevating the temperature indiscriminately introduces a critical failure mode: competitive hydrolysis . In aqueous base systems (standard for Suzuki couplings), hydroxide ions become highly competitive nucleophiles at temperatures >90 °C, rapidly converting your starting material into an unreactive 4-hydroxypyrimidine byproduct [2].

Troubleshooting Guides & FAQs

Q1: My SNAr amination with a secondary amine is stalling at 60 °C. Should I just boil it in DMF? A1: No. While SNAr reactions on electron-deficient pyrimidines often require heating [2], simply boiling in DMF (153 °C) will likely lead to dimethylamine contamination (from DMF thermal degradation) and product decomposition. Instead, incrementally increase the temperature to 90–100 °C. If conversion remains poor, the issue is likely the nucleophilicity of your amine, not just temperature. Switch to a sealed-tube microwave reactor at 120 °C for 20 minutes to rapidly overcome the steric barrier of the 6-methyl group without prolonged thermal exposure.

Q2: I am running a Suzuki-Miyaura coupling and seeing 30% of the 4-hydroxypyrimidine byproduct. How do I adjust the temperature? A2: The formation of 4-hydroxypyrimidine means your reaction temperature is too high relative to the rate of transmetalation, allowing SNAr by water/hydroxide to outcompete the catalytic cycle [3]. You must lower the temperature to 70–80 °C. To compensate for the slower reaction rate at this lower temperature, switch to a more active, sterically accommodating catalyst like Pd(dppf)Cl₂ or an NHC-Pd complex, and use a weaker base (e.g., K₃PO₄ instead of NaOH) to reduce hydroxide concentration [4].

Q3: Can I use alkoxides for SNAr at room temperature with this substrate? A3: Yes, but with caution. Alkoxides are highly reactive. Interestingly, SNAr reactions with alkoxides on substituted pyrimidines can proceed at surprisingly low temperatures (even down to 0 °C or lower) due to hydrogen-bonding stabilization in the transition state [3]. For 2-butyl-4-chloro-6-methylpyrimidine, running alkoxylation at 20–40 °C is optimal; exceeding 60 °C will lead to ether cleavage or regio-isomerization.

Quantitative Data Presentation

The following table synthesizes field-proven temperature ranges and parameters for functionalizing 2-butyl-4-chloro-6-methylpyrimidine.

Table 1: Temperature Optimization Matrix for 2-Butyl-4-chloro-6-methylpyrimidine

Reaction TypeTypical Reagents / SolventsOptimal Temp RangeCritical Failure Mode at High Temp
SNAr (Amination) 1°/2° Amines, DIPEA, NMP or DMF80 °C – 120 °CAmine dealkylation, DMF degradation
SNAr (Alkoxylation) NaOR, ROH20 °C – 40 °CEther cleavage, SNAr over-reaction
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O75 °C – 85 °CHydrolysis to 4-hydroxypyrimidine
Buchwald-Hartwig Amine, Pd₂(dba)₃, BrettPhos, tBuONa, Toluene90 °C – 105 °CCatalyst aggregation (Pd black formation)

Experimental Protocols (Self-Validating Systems)

Protocol A: Temperature-Controlled Suzuki-Miyaura Coupling

This protocol is designed to maximize C-C bond formation while suppressing hydrolysis.

  • Preparation: In an oven-dried Schlenk flask, combine 2-butyl-4-chloro-6-methylpyrimidine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Add 8 mL of degassed 1,4-dioxane. Stir at 25 °C for 10 minutes under Argon to ensure complete dissolution.

  • Base Addition: Add 2 mL of a degassed aqueous K₂CO₃ solution (2.0 M). Self-Validation Check: The biphasic mixture should remain yellow/orange. Immediate blackening indicates oxygen contamination.

  • Heating (Critical Step): Submerge the flask in a pre-heated oil bath set strictly to 80 °C . Do not exceed 85 °C.

  • Monitoring: Stir vigorously (800 rpm) for 12 hours. Monitor via UPLC-MS. Self-Validation Check: If starting material remains but the catalyst has precipitated as black powder, the temperature was too high, causing catalyst death before conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted SNAr Amination
  • Preparation: In a 10 mL microwave vial, add 2-butyl-4-chloro-6-methylpyrimidine (1.0 equiv, 0.5 mmol), the desired amine (1.5 equiv), and DIPEA (2.0 equiv).

  • Solvent: Add 3 mL of anhydrous NMP (preferred over DMF at high temps).

  • Heating: Seal the vial and irradiate in a microwave reactor at 120 °C for 20 minutes .

  • Workup: Cool the vial (pressure will drop). Pour the mixture into ice-cold saturated NaHCO₃ to precipitate the product. Filter and wash with cold water.

Mandatory Visualizations

Diagram 1: SNAr Temperature Optimization Workflow

TempOpt Start Start S_N_Ar Coupling (2-Butyl-4-chloro-6-methylpyrimidine) CheckConv UPLC Check: Is conversion > 95%? Start->CheckConv Success Optimal Temperature Reached Proceed to Workup CheckConv->Success Yes CheckByprod Are there significant byproducts? (e.g., 4-hydroxy derivative) CheckConv->CheckByprod No IncTemp Increase Temp by 15°C (Overcome Steric Hindrance) CheckByprod->IncTemp No (Stalled) DecTemp Decrease Temp by 15°C (Suppress Hydrolysis) CheckByprod->DecTemp Yes (Hydrolysis) IncTemp->CheckConv DecTemp->CheckConv

Fig 1. Temperature optimization workflow for 2-butyl-4-chloro-6-methylpyrimidine coupling reactions.

Diagram 2: Suzuki Coupling Catalytic Cycle & Thermal Bottlenecks

CatCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Requires Temp > 70°C due to sterics of 6-methyl group) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Competes with Hydrolysis if Temp > 90°C) PdII->TransMet PdII_R Pd(II) Intermediate (Ar-Pd-R) TransMet->PdII_R RedElim Reductive Elimination (Fast Step) PdII_R->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Fig 2. Pd-catalyzed cross-coupling cycle highlighting temperature-sensitive kinetic bottlenecks.

References

  • Organic Process Research & Development. "Development of a Practical and Scalable Synthetic Route for DBPR112." American Chemical Society. Available at:[Link]

Optimization

Removing phosphorus oxychloride (POCl3) residues from pyrimidine products

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides authoritative, field-proven strategies for the removal and safe quenching of phosphorus oxychloride (POCl₃) residues during the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides authoritative, field-proven strategies for the removal and safe quenching of phosphorus oxychloride (POCl₃) residues during the synthesis of chloropyrimidines.

Converting hydroxypyrimidines (like uracil) to chloropyrimidines is a cornerstone of drug development[1]. However, the management of highly reactive POCl₃ residues dictates the success, safety, and yield of the entire workflow. Improper handling leads to delayed exothermic runaways, product hydrolysis, and intractable tarry byproducts[2][3].

Causality and Mechanisms of POCl₃ Quenching

To successfully remove POCl₃, one must understand its hydrolysis kinetics. POCl₃ does not always react instantaneously with cold water. Instead, it can form metastable intermediates, such as phosphorodichloridic acid[3][4].

When POCl₃ is quenched directly into cold water without sufficient base or agitation, these intermediates accumulate. As the local temperature slightly rises, a rapid, autocatalytic hydrolysis triggers a violent delayed exotherm[3][5].

The Causality of the "Reverse Quench": Never add water to a POCl₃ reaction mixture. Doing so creates a localized environment where POCl₃ is in vast excess relative to water, favoring the buildup of unstable intermediates[1][5]. By employing a reverse quench —slowly adding the reaction mixture into a massive, vigorously stirred excess of cold aqueous base—you ensure that water and neutralizing agents are always in stoichiometric excess, driving the hydrolysis instantly to inert phosphates[5].

Mechanism POCl3 Unreacted POCl3 Residue Inter Metastable Intermediates (Phosphorodichloridic Acid) POCl3->Inter Cold Water (Incomplete) Safe Instant Hydrolysis (Reverse Quench + Base) POCl3->Safe Optimal Protocol Exotherm Delayed Exothermic Runaway Inter->Exotherm Accumulation Products Inert Phosphates + HCl Safe->Products Neutralization

Caption: Mechanistic pathways of POCl3 hydrolysis and delayed exotherm risks.

Step-by-Step Methodologies: POCl₃ Removal Workflows

Depending on your scale and equipment, two primary methodologies exist for managing POCl₃ residues. Both protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Traditional Excess POCl₃ Method (Distillation + Quench)

This method is standard for discovery-scale libraries where POCl₃ acts as both reagent and solvent[1].

  • Reaction Execution: Reflux the hydroxypyrimidine in excess POCl₃ (typically 5-10 equivalents) with a catalytic amine (e.g., N,N-dimethylaniline) for 3-4 hours[1].

  • Vacuum Distillation (Critical Step): Cool the flask to 50 °C. Apply a controlled vacuum (e.g., 50-100 mbar) to distill off the bulk unreacted POCl₃[1].

    • Causality: Removing 80-90% of the POCl₃ mechanically drastically reduces the thermodynamic burden on the subsequent aqueous quench, preventing thermal runaway.

    • Validation Checkpoint: The distillation flask should contain a thick, stirrable syrup. Weigh the receiving flask; the recovered POCl₃ volume should match the theoretical excess.

  • Residue Dilution: Dilute the cooled syrup with a water-immiscible, inert solvent (e.g., chloroform or dichloromethane) to reduce viscosity[1].

  • Reverse Quench: Equip a large flask with crushed ice and saturated Na₂CO₃ solution (or 25% KOH for strong salting-out effects)[1][6]. Vigorously stir the aqueous phase. Slowly drip the diluted reaction mixture into the vortex. Maintain the internal temperature below 5 °C.

  • Phase Separation: Once bubbling ceases, verify the aqueous layer is strictly pH 8-9[7]. Extract the organic layer, dry over Na₂SO₄, and concentrate to isolate the chloropyrimidine[1][7].

Protocol B: Modern Equimolar Solvent-Free Method

For large-scale or process chemistry, excess POCl₃ is an environmental and safety hazard. This modern protocol utilizes exact stoichiometry[4].

  • Reactor Charging: In a Teflon-lined stainless steel reactor, combine the hydroxypyrimidine, exactly 1.0 equivalent of POCl₃ per hydroxyl group, and 1.0 equivalent of anhydrous pyridine[2][4].

  • Sealed Heating: Seal the reactor and heat to 160 °C for 2 hours[2][4].

    • Causality: The sealed environment retains generated HCl, which acts autocatalytically to drive the chlorination to completion without requiring excess POCl₃[6].

  • Direct Reverse Quench: Cool the reactor to room temperature. Because POCl₃ is the limiting reagent, residual POCl₃ is nearly zero[4]. Slowly pour the mixture into cold water (0 °C), then immediately adjust to pH 8-9 using saturated Na₂CO₃[2][4].

    • Validation Checkpoint: The absence of a violent exotherm validates that POCl₃ was fully consumed. The target chloropyrimidine will precipitate directly out of the neutralized aqueous phase for easy filtration[2].

Workflow Start Hydroxypyrimidine + POCl3 Trad Traditional: Excess POCl3 Start->Trad Mod Modern: Equimolar POCl3 Start->Mod Distill Vacuum Distillation (Remove Bulk POCl3) Trad->Distill Quench Reverse Quench (Ice-Water / Na2CO3) Distill->Quench Mod->Quench Neut pH Adjustment (8-9) Quench->Neut Isolate Extraction & Filtration Neut->Isolate

Caption: Workflow comparison for traditional vs. equimolar POCl3 chlorination and quenching.

Troubleshooting Guide & FAQs

Q1: Why did my reaction mixture suddenly boil over during the aqueous workup, even though it was cold initially? A: You experienced a delayed exotherm caused by the accumulation of metastable phosphorodichloridic acid[3][4]. This occurs when POCl₃ is quenched into cold water without sufficient base to drive immediate hydrolysis[5]. Resolution: Always use a reverse quench into a buffered basic solution (e.g., sodium acetate or Na₂CO₃) rather than pure water[5]. Ensure vigorous mechanical stirring to prevent POCl₃ from pooling at the bottom of the flask.

Q2: My LC-MS shows a high percentage of hydrolyzed starting material instead of the target chloropyrimidine. How do I prevent product loss? A: Chloropyrimidines are susceptible to nucleophilic attack by water, effectively reversing the reaction if left in hot, acidic, or highly basic aqueous conditions for too long[2]. Resolution: Keep the quench temperature strictly below 5 °C[3]. Work up the reaction rapidly. Once the pH is stabilized at 8-9, immediately extract the product into an organic solvent (like ethyl acetate or n-BuOH) to shield it from the aqueous phase[6][7].

Q3: I recovered my excess POCl₃ via distillation, but it is dark and causes color impurities in subsequent reactions. Can it be purified? A: Yes. POCl₃ recovered from pyrimidine synthesis often co-distills with similarly boiling impurities containing carbon, nitrogen, and oxygen[8][9]. Resolution: Redistill the impure POCl₃ in the presence of high-boiling nitrogen compounds (such as substituted pyridines, cyclic amidines, or aromatic amines with boiling points >140 °C)[8][10]. These additives sequester the color-causing impurities, allowing pure, colorless POCl₃ to be collected[9].

Q4: I am getting dark, tarry byproducts during the traditional reflux method. How do I minimize this? A: Tarry byproducts are typically caused by the thermal decomposition of the pyrimidine ring under prolonged exposure to boiling POCl₃ and HCl gas[2]. Resolution: Monitor the reaction strictly via TLC and stop heating the moment the starting material is consumed. Alternatively, switch to the Equimolar Solvent-Free Method (Protocol B), which limits POCl₃ exposure and significantly reduces tar formation[4].

Quantitative Data Summary

The following table summarizes the operational parameters and safety profiles of the two primary POCl₃ management strategies[1][2][4].

ParameterTraditional Method (Excess POCl₃)Modern Method (Equimolar POCl₃)
POCl₃ Equivalents 5.0 – 10.0 eq1.0 eq per hydroxyl group
Residue Removal Strategy Vacuum distillation required prior to quenchDirect quench (no distillation needed)
Quenching Reagent Saturated Na₂CO₃ or KOH over crushed iceCold water (0 °C) followed by Na₂CO₃
Exotherm Risk High (Delayed runaway possible if poorly stirred)Low (Minimal unreacted POCl₃ present)
Product Isolation Organic solvent extraction (e.g., Chloroform)Direct precipitation and vacuum filtration
Scalability Limited by thermal hazards during quenchExcellent (Multigram to Kilogram scale)

References

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, ACS Publications.[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, PMC.[Link]

  • Process for the purification of phosphorus oxychloride.

Sources

Troubleshooting

Solving solubility issues of 2-Butyl-4-chloro-6-methylpyrimidine in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals on Solving Aqueous Solubility Issues Welcome to the technical support center for 2-Butyl-4-chloro-6-methylpyrimidine. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Solving Aqueous Solubility Issues

Welcome to the technical support center for 2-Butyl-4-chloro-6-methylpyrimidine. This guide is designed to provide you, our fellow scientists, with a comprehensive, field-tested framework for understanding and overcoming the solubility challenges associated with this compound in aqueous media. As Senior Application Scientists, we have synthesized the following information to be technically accurate and practically applicable in a laboratory setting.

Part 1: Understanding the Challenge - Physicochemical Profile

2-Butyl-4-chloro-6-methylpyrimidine, like many heterocyclic compounds used in drug discovery, presents a classic solubility problem. Its limited affinity for aqueous media is not an anomaly but is rooted in its fundamental molecular structure.

The primary reasons for its low water solubility include:

  • Lipophilicity : The presence of the butyl group and the overall hydrocarbon-rich structure contribute to a high lipophilicity (fat-loving nature), making it inherently more soluble in nonpolar organic solvents than in polar water.[1]

  • Crystal Lattice Energy : The planar and relatively rigid structure of the pyrimidine ring can lead to strong intermolecular forces in the solid state.[1][2] This high crystal lattice energy means that a significant amount of energy is required for water molecules to break apart the crystal and solvate the individual molecules.

While specific experimental data for 2-Butyl-4-chloro-6-methylpyrimidine is not widely published, its structural analogues, such as 2-(tert-Butyl)-4-chloro-6-methylpyrimidine (Molecular Weight: 184.67 g/mol ), are known to be hydrophobic.[3] This class of compounds is generally insoluble in water but soluble in organic solvents like chloroform, ether, and ethyl acetate.[4]

Part 2: Frequently Asked Questions (FAQs) - Your First Response

Here are answers to the most common initial queries we receive.

Q1: I added my 2-Butyl-4-chloro-6-methylpyrimidine directly to my aqueous buffer, and it won't dissolve. What went wrong? A1: This is expected behavior. Due to its hydrophobic nature, direct dissolution in aqueous media is highly unlikely to succeed.[1] An organic stock solution, typically in Dimethyl Sulfoxide (DMSO), should always be the starting point.

Q2: I successfully dissolved the compound in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms immediately. Why? A2: This phenomenon is known as "crashing out." When the high-concentration DMSO stock is introduced to the aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. The final concentration of DMSO is often insufficient to maintain the compound's solubility, causing it to precipitate.[5]

Q3: Can I just heat the buffer to get the compound into solution? A3: While gentle warming can sometimes increase the solubility of compounds, it is generally not a reliable or recommended primary strategy for highly hydrophobic molecules like this one.[1][5] Heating may not be sufficient to achieve the desired concentration, and it can risk thermal degradation of the compound, especially over extended periods. It should only be considered in conjunction with other solubilization methods.

Part 3: A Systematic Approach to Solubilization

We recommend a structured, stepwise approach to identify the optimal solubilization strategy for your specific experimental system. The goal is to find a method that achieves your target concentration while minimizing any potential interference with the assay.

Below is a troubleshooting workflow to guide your decision-making process.

Solubilization_Workflow Troubleshooting Workflow for 2-Butyl-4-chloro-6-methylpyrimidine start Start: Precipitation Observed in Aqueous Buffer check_dmso check_dmso start->check_dmso dmso_yes Yes check_dmso->dmso_yes Yes dmso_no No check_dmso->dmso_no No reduce_dmso Action: Lower final DMSO concentration. Test assay tolerance (e.g., 0.1%, 0.5%, 1%). dmso_yes->reduce_dmso strategy_ph Strategy A: pH Adjustment Is your compound a weak base? (Yes, pyrimidines are) dmso_no->strategy_ph still_precip Still Precipitates? reduce_dmso->still_precip still_precip->strategy_ph Yes success Success: Compound Solubilized! still_precip->success No strategy_surfactant Strategy B: Use Surfactants (e.g., Tween-80, Polysorbate 80) strategy_ph->strategy_surfactant If pH is not effective or compatible strategy_ph->success Works strategy_cyclo Strategy C: Use Cyclodextrins (e.g., HP-β-CD) strategy_surfactant->strategy_cyclo If surfactants interfere with assay strategy_surfactant->success Works strategy_cyclo->success Works fail Consult Further: Consider chemical modification or alternative formulation. strategy_cyclo->fail If still unsuccessful

Caption: A decision-making workflow for troubleshooting solubility.

Part 4: Detailed Solubilization Protocols

Each of the following protocols is a self-validating system. Always include a vehicle control (the final buffer with all solubilizing agents but without the compound) in your experiments to ensure the chosen method does not affect your results.

Protocol 1: Co-Solvent System Optimization

The principle of co-solvency is to reduce the polarity of the aqueous medium, making it more hospitable for hydrophobic compounds.[6][7]

Methodology:

  • Prepare Stock Solution: Dissolve 2-Butyl-4-chloro-6-methylpyrimidine in 100% high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary.

  • Determine Assay Tolerance: Before preparing your final solution, test the tolerance of your experimental system (e.g., cells, enzymes) to various final concentrations of DMSO (e.g., 0.1%, 0.5%, 1.0%, 2.0%).[5]

  • Prepare Working Solution: a. Add the required volume of your aqueous buffer to a sterile tube. b. While vortexing the buffer at medium speed, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing is critical to avoid localized high concentrations that lead to precipitation.

  • Verification: Visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect). For a quantitative check, measure the absorbance at 600 nm; a clear solution should have a reading close to the vehicle control.

Parameter Recommendation Rationale
Co-Solvent DMSO, EthanolWidely used and effective for nonpolar solutes.[6][8]
Final Co-Solvent % < 1% (ideal), < 2% (acceptable)Minimizes potential artifacts in biological assays.
Stock Concentration 10-50 mMA higher stock concentration allows for a smaller volume to be added, keeping the final co-solvent percentage low.
Protocol 2: pH Adjustment

The pyrimidine core contains nitrogen atoms that can act as weak bases. By lowering the pH of the buffer, these nitrogens can become protonated, creating a charged species that is significantly more soluble in water.[1][2][9]

Methodology:

  • Prepare Buffers: Prepare a series of your desired buffer at different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5). Common acidic pH modifiers include fumaric acid or tartaric acid.[9][10]

  • Prepare Stock Solution: Use your high-concentration DMSO stock as prepared in Protocol 1.

  • Prepare Working Solution: Using the dropwise addition method described above, dilute your DMSO stock into each of the different pH buffers.

  • Verification: Observe the pH at which the compound remains in solution at your target concentration. Ensure the final pH is compatible with your experimental system.

pH_Adjustment cluster_0 Insoluble State (Neutral pH) cluster_1 Soluble State (Acidic pH) Compound_insoluble Pyrimidine (R-N) (Poorly Soluble) H_ion + H+ Compound_insoluble->H_ion Compound_soluble Protonated Pyrimidine (R-NH+) (More Soluble) H_ion->Compound_soluble

Caption: Protonation of the pyrimidine ring increases solubility.

Protocol 3: Surfactant-Mediated Solubilization

Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate nonpolar compounds, effectively solubilizing them in the bulk aqueous phase.[11][12]

Methodology:

  • Select Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween-80) or Pluronic F-68 are common choices due to their low toxicity in biological systems.[13][14]

  • Prepare Surfactant Stock: Prepare a 1-10% (w/v) stock solution of the surfactant in your aqueous buffer.

  • Prepare Working Solution: a. In a sterile tube, add the required volume of your aqueous buffer. b. Add a small volume of the surfactant stock to achieve a low final concentration (e.g., 0.01% - 0.1%). c. While vortexing, add the DMSO stock solution dropwise into the buffer-surfactant mixture.

  • Verification: Inspect for clarity. Run a vehicle control with the surfactant alone to confirm it does not interfere with your assay.

Surfactant Typical Final Conc. Notes
Polysorbate 80 (Tween-80) 0.01% - 0.1%Widely used, effective solubilizer.[14]
Pluronic F-68 0.02% - 0.2%Often used in cell culture for its low cytotoxicity.
Protocol 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic part from water.[15][16]

Methodology:

  • Select Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with reduced toxicity compared to natural beta-cyclodextrin.[17]

  • Prepare Cyclodextrin Stock: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your aqueous buffer. This may require stirring or gentle warming to fully dissolve.

  • Prepare Working Solution: a. Add an excess amount of the solid 2-Butyl-4-chloro-6-methylpyrimidine to the HP-β-CD solution. b. Stir or sonicate the mixture vigorously for 24-48 hours at room temperature to allow for complexation.[2] c. Remove the undissolved solid by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Verification: The resulting clear solution contains the solubilized compound. The exact concentration must be determined analytically (e.g., via UV-Vis spectroscopy or HPLC with a standard curve). This method is excellent for preparing stock solutions without co-solvents.

Part 5: Safety Precautions

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19]

  • Health Hazards: This class of compounds can be harmful if swallowed and may cause skin and eye irritation. Avoid breathing dust or vapors.[18]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Recommended storage is often at -20°C.

Part 6: References
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8, 216.

  • Albu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633.

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Singh, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2913-2936.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 5(11).

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. 35(6), 34-49.

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. 9(2), 127–131.

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(1), 29-34.

  • SciSpace. (n.d.). Improving Solubility and Bioavailability of Poorly Water Soluble Drugs by Solid Dispersion Technique - A Review. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. 8(2), 99-105.

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ACS Publications. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3293–3308.

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]

  • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • Guangdong Huana Chemistry Co., Ltd. (n.d.). Introduction to Common Non-ionic Surfactants. Retrieved from [Link]

  • PMC. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility. Retrieved from [Link]

  • PMC. (2021). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. Retrieved from [Link]

  • Lab Manager. (2025). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 2-Butyl-4-chloro-6-methylpyrimidine Purity Analysis

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Butyl-4-chloro-6-methylpyrimidine, a key intermediate in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Butyl-4-chloro-6-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines the rationale behind experimental choices, presents comparative data from different chromatographic conditions, and provides detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

2-Butyl-4-chloro-6-methylpyrimidine presents a moderate analytical challenge due to its non-polar butyl group and the presence of a halogenated pyrimidine ring. The primary goal of this method development is to establish a stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. According to the International Council for Harmonisation (ICH) guidelines, a stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance and drug product over time.[2]

Forced degradation studies are an essential component of developing a stability-indicating method.[2][3] These studies intentionally stress the drug substance under various conditions to generate potential degradation products, thereby ensuring the analytical method can separate these from the parent compound.[2][4]

Experimental Design: A Tale of Two Columns

The choice of a stationary phase is a critical first step in HPLC method development.[5] For a compound like 2-Butyl-4-chloro-6-methylpyrimidine, which possesses both hydrophobic and aromatic characteristics, two common reversed-phase columns were selected for comparison: a traditional C18 column and a Phenyl-Hexyl column.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.[6][7] The long alkyl chains provide strong hydrophobic interactions with the non-polar butyl group of the analyte.[6]

  • Phenyl-Hexyl Columns: These columns offer a mixed-mode separation mechanism. The hexyl chain provides hydrophobic interactions, while the phenyl group allows for π-π interactions with the aromatic pyrimidine ring of the analyte.[6][8] This alternative selectivity can be advantageous for resolving closely related compounds, especially those with aromatic moieties.[6][9]

The comparative evaluation of these two columns will provide insights into the optimal separation strategy for this class of compounds.

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps designed to optimize separation and ensure reliability.

Caption: A structured workflow for HPLC method development.

Experimental Protocols

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8]

  • Solvents: HPLC grade acetonitrile and methanol.

  • Water: HPLC grade or ultrapure water.

  • Buffers: Ammonium phosphate or other suitable buffers for pH control.

  • Standards: A well-characterized reference standard of 2-Butyl-4-chloro-6-methylpyrimidine and any known impurities.

  • Standard Solution: Accurately weigh and dissolve a suitable amount of the 2-Butyl-4-chloro-6-methylpyrimidine reference standard in a diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the sample solution by dissolving a known amount of the test substance in the same diluent to achieve a similar concentration.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4] The recommended degradation level is typically between 5-20%.[2][4]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[4]

  • Thermal Degradation: Expose the solid sample to heat (e.g., 60°C).

  • Photolytic Degradation: Expose the sample solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]

Comparative Data and Analysis

The following tables summarize the hypothetical comparative data obtained from the two different columns under optimized conditions.

Table 1: Optimized Chromatographic Conditions

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 20 mM Ammonium Phosphate (pH 3.85)B: Methanol
Gradient 40-90% B in 20 min30-85% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection UV at 245 nmUV at 245 nm

Rationale for Condition Selection: The mobile phase composition, particularly the organic solvent and pH, plays a crucial role in achieving optimal separation.[10][11] Acetonitrile is often chosen for its lower viscosity and UV transparency, while methanol can offer different selectivity.[5] The pH of the mobile phase was adjusted to ensure the analyte is in a non-ionized state, leading to better peak shape and retention on a reversed-phase column.[11]

Table 2: Performance Comparison of C18 and Phenyl-Hexyl Columns

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)
Retention Time (Main Peak) 12.5 min15.2 min
Resolution (Main Peak & Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates 8,50012,000

Analysis of Performance: The Phenyl-Hexyl column demonstrated superior performance in terms of resolution, peak symmetry (lower tailing factor), and efficiency (higher theoretical plates). The enhanced resolution can be attributed to the π-π interactions between the phenyl rings of the stationary phase and the pyrimidine ring of the analyte and its impurities, providing an additional separation mechanism beyond simple hydrophobicity.[8][12] While the C18 column provided adequate separation, the Phenyl-Hexyl column offers a more robust and reliable method for resolving closely related impurities.[6][9]

Method Validation

Once the optimal chromatographic conditions are established, the method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities and degradants.[14][16]

  • Linearity: Demonstrating a direct proportionality between the analyte concentration and the detector response over a defined range.[14]

  • Accuracy: The closeness of the results to the true value, often determined by recovery studies.[14]

  • Precision: The degree of agreement among individual test results, assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Sources

Comparative

1H and 13C NMR spectral interpretation of 2-Butyl-4-chloro-6-methylpyrimidine

High-Resolution NMR Spectral Interpretation of 2-Butyl-4-chloro-6-methylpyrimidine: A Comparative Guide on Field Strength and Solvent Selection Introduction 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Spectral Interpretation of 2-Butyl-4-chloro-6-methylpyrimidine: A Comparative Guide on Field Strength and Solvent Selection

Introduction

2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of pharmaceutically active compounds. Structurally, the molecule presents a unique analytical profile: a highly electron-deficient heteroaromatic ring, a halogenated position (C4), and a flexible aliphatic butyl chain. For drug development professionals and synthetic chemists, verifying the structural integrity of this intermediate is paramount. This guide objectively compares the performance of different NMR analytical platforms and solvent systems, providing a self-validating framework for its structural elucidation.

Part 1: Comparative Platform Analysis (High-Field vs. Routine NMR)

When analyzing aliphatic chains attached to heteroaromatic cores, the choice of magnetic field strength ( B0​ ) directly dictates spectral dispersion and analytical confidence.

  • Routine 400 MHz NMR (Standard QA/QC): At 400 MHz, the instrument provides sufficient resolution for basic structural confirmation. However, the β and γ methylene protons of the butyl group often present as overlapping, second-order multiplets. This occurs because the J-coupling constants are large relative to the chemical shift difference ( Δν/J is small), leading to "roof effects" that obscure precise structural assignments.

  • Ultra-High Field NMR (600 MHz - 1.2 GHz): Upgrading to ultra-high field strengths enhances sensitivity and dramatically improves spectral resolution[1]. At 600+ MHz, the β and γ protons resolve into distinct, first-order multiplets (a quintet and a sextet, respectively), allowing for the precise extraction of coupling constants. Furthermore, quantitative 13 C NMR (qNMR) heavily benefits from high-field systems by mitigating signal overlap and overcoming the inherently low sensitivity of the 13 C nucleus (~1.1% natural abundance)[2].

Part 2: Solvent System Comparison (CDCl 3​ vs. DMSO-d 6​ )

Solvent selection alters both the physical acquisition parameters and the local magnetic environment of the analyte.

  • CDCl 3​ (Deuterated Chloroform): The industry standard for lipophilic intermediates. Its low viscosity results in slower transverse relaxation ( T2​ ), yielding exceptionally sharp spectral lines. It is the preferred solvent for resolving the fine splitting of the butyl chain.

  • DMSO-d 6​ (Deuterated Dimethyl Sulfoxide): While offering superior solubility for highly polar APIs, DMSO-d 6​ is highly viscous, which can broaden signals and degrade resolution. Furthermore, DMSO induces distinct solvent shifts ( Δδ ) via strong dipole interactions and solvent anisotropy[3]. For 2-Butyl-4-chloro-6-methylpyrimidine, the pyrimidine C5 proton will experience slight deshielding in DMSO-d 6​ compared to CDCl 3​ due to localized electric field effects[3].

Part 3: Spectral Interpretation & Quantitative Data

The following tables summarize the expected 1 H and 13 C NMR chemical shifts for 2-Butyl-4-chloro-6-methylpyrimidine in CDCl 3​ .

Table 1: 1 H NMR Spectral Assignments (CDCl 3​ )

PositionProton TypeExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Mechanistic Rationale
C5 Aromatic CH7.05 - 7.15Singlet (s)1HShielded relative to typical aromatics due to the electron-donating resonance of the C6-methyl, but deshielded by the adjacent C4-Cl and ring nitrogens.
C6-CH 3​ Alkyl CH 3​ 2.45 - 2.55Singlet (s)3HDeshielded by the adjacent sp 2 hybridized pyrimidine ring.
C2- α -CH 2​ Alkyl CH 2​ 2.85 - 2.95Triplet (t)2HStrongly deshielded by the anisotropic effect of the pyrimidine ring and the two adjacent electronegative nitrogen atoms.
C2- β -CH 2​ Alkyl CH 2​ 1.70 - 1.80Multiplet (m)2HStandard aliphatic environment, split by α and γ protons.
C2- γ -CH 2​ Alkyl CH 2​ 1.35 - 1.45Multiplet (m)2HStandard aliphatic environment, split by β and δ protons.
C2- δ -CH 3​ Alkyl CH 3​ 0.90 - 1.00Triplet (t)3HTerminal methyl group, highly shielded.

Table 2: 13 C NMR Spectral Assignments (CDCl 3​ )

PositionCarbon TypeExpected Shift ( δ , ppm)Causality / Mechanistic Rationale
C2 Quaternary (Ar)~171.0Highly deshielded; flanked by two highly electronegative nitrogen atoms.
C6 Quaternary (Ar)~168.0Deshielded by adjacent nitrogen and attached methyl group.
C4 Quaternary (Ar)~161.0Deshielded by adjacent nitrogen and the inductive pull of the chlorine atom.
C5 Methine (Ar)~118.0The only protonated aromatic carbon; shielded by the resonance effects of the ring.
C2- α -CH 2​ Aliphatic CH 2​ ~38.0Deshielded by the pyrimidine ring.
C2- β -CH 2​ Aliphatic CH 2​ ~30.0Standard alkyl chain carbon.
C6-CH 3​ Aliphatic CH 3​ ~24.0Methyl attached to an aromatic ring.
C2- γ -CH 2​ Aliphatic CH 2​ ~22.0Standard alkyl chain carbon.
C2- δ -CH 3​ Aliphatic CH 3​ ~14.0Terminal methyl carbon.

(Note: 13 C NMR requires broadband proton decoupling to collapse multiplets into sharp singlets. To differentiate carbon types, DEPT-135 experiments can be utilized, which will show CH/CH 3​ signals as positive, CH 2​ signals as negative, and quaternary carbons as null[4].)

Part 4: Experimental Protocol for High-Fidelity NMR Acquisition

To ensure a self-validating system for structural verification, follow this standardized methodology. The protocol embeds internal checks to guarantee data integrity.

Step 1: Sample Preparation

  • Gravimetric Control: Weigh exactly 15-20 mg of 2-Butyl-4-chloro-6-methylpyrimidine for 1 H NMR (or 50-70 mg for 13 C NMR) into a clean glass vial.

  • Solvent Addition: Dissolve the sample in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Geometry: Transfer the solution into a 5 mm precision NMR tube. Causality: Ensure the solvent column height is exactly 4.0 cm. A shorter column distorts the magnetic field lines at the coil edges, while a taller column dilutes the effective concentration within the active detection volume.

Step 2: Instrument Tuning and Locking

  • Locking: Insert the sample into the spectrometer and lock to the deuterium frequency of the CDCl 3​ solvent. Causality: This prevents magnetic field drift ( B0​ drift) during long acquisition times.

  • Shimming (Self-Validation): Perform 3D gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. Validation Check: The TMS signal width at half-height must be < 1.0 Hz. If it is broader, re-shim the instrument to prevent artificial signal broadening.

Step 3: Acquisition Parameters

  • 1 H NMR: Set the spectral width to 12 ppm. Use a 30° flip angle pulse sequence (zg30) with a relaxation delay ( D1​ ) of 2 seconds. Acquire 16-32 scans.

  • 13 C NMR: Set the spectral width to 250 ppm. Use a power-gated decoupling sequence (zgpg30). Causality: Power-gated decoupling minimizes Nuclear Overhauser Effect (NOE) heating in the sample while maintaining complete proton decoupling[4]. Set D1​ to 2-3 seconds to ensure complete longitudinal relaxation ( T1​ ) before the next pulse, which is critical for quantitative integration. Acquire 512-1024 scans.

Step 4: Processing and Calibration

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the signal-to-noise ratio without sacrificing resolution.

  • Fourier transform the free induction decay (FID) and manually correct the zero-order and first-order phase.

  • Calibration: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm, or the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C)[5][6].

Part 5: Mandatory Visualization

NMR_Workflow Sample 2-Butyl-4-chloro-6-methylpyrimidine (Sample Prep: 15-70 mg) Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Low Viscosity, Sharp Lines) Solvent->CDCl3 DMSO DMSO-d6 (High Viscosity, Solvent Shifts) Solvent->DMSO Field Field Strength Selection CDCl3->Field DMSO->Field LowField 400 MHz (Routine QA/QC, Overlapping Multiplets) Field->LowField HighField 600+ MHz (High Dispersion, First-Order Splitting) Field->HighField Acquisition NMR Acquisition (1H, 13C, DEPT-135) LowField->Acquisition HighField->Acquisition Processing Data Processing (Zero-filling, Apodization, Phase Correction) Acquisition->Processing Interpretation Spectral Interpretation & Structural Verification Processing->Interpretation

Decision matrix and workflow for NMR analysis of pyrimidine intermediates.

References

Sources

Validation

GC-MS Fragmentation Patterns of Chlorinated Pyrimidine Derivatives: A Comparative Guide

Executive Summary & Analytical Context Chlorinated pyrimidines, such as 2-chloropyrimidine and 4,6-dichloropyrimidine, are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

Chlorinated pyrimidines, such as 2-chloropyrimidine and 4,6-dichloropyrimidine, are privileged scaffolds in medicinal chemistry and agrochemical development, frequently serving as critical intermediates in the synthesis of kinase inhibitors and antiviral agents. The structural elucidation and trace impurity profiling of these derivatives rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective comparison of analytical approaches—specifically comparing standard Single Quadrupole GC-MS (SQ-GC-MS) against high-resolution Quadrupole Time-of-Flight (GC-QTOF) —for characterizing the fragmentation patterns of chlorinated pyrimidines. By understanding the mechanistic causality behind these fragmentation pathways, researchers can establish self-validating analytical workflows that ensure absolute structural confidence.

Mechanistic Causality in Pyrimidine Fragmentation

The fragmentation of substituted pyrimidines under standard 70 eV Electron Ionization (EI) is governed by the stability of the heterocyclic ring and the electron-withdrawing nature of the halogen substituents[1].

The Isotopic Signature (Self-Validating Diagnostic)

Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This natural abundance creates a built-in, self-validating diagnostic tool in mass spectrometry:

  • Mono-chlorinated species (e.g., 2-chloropyrimidine): Exhibit a characteristic [M]⁺ and [M+2]⁺ isotopic cluster in a 3:1 ratio [2].

  • Di-chlorinated species (e.g., 4,6-dichloropyrimidine): Exhibit an [M]⁺, [M+2]⁺, and [M+4]⁺ cluster in a 9:6:1 ratio [3].

Primary Fragmentation Pathways

When ionized, the initial fragmentation event is almost exclusively the loss of the halogen substituent. The carbon-chlorine bond is relatively labile under 70 eV bombardment, leading to the homolytic cleavage and expulsion of a chlorine radical (Cl•).

  • Loss of Cl• (-35 or -37 Da): This yields a highly stable pyrimidinyl cation. The complete disappearance of the 3:1 or 9:6:1 isotopic cluster in this fragment definitively proves the loss of the chlorine atom[4].

  • Ring Cleavage (-HCN, -27 Da): Following dehalogenation, the pyrimidine ring undergoes a retro-Diels-Alder-like cleavage. The presence of nitrogen in the aromatic system heavily favors the expulsion of neutral hydrogen cyanide (HCN)[1].

  • Loss of HCl (-36 Da): In poly-chlorinated or highly substituted pyrimidines, the loss of a neutral hydrochloric acid molecule is often observed, driven by the thermodynamic stability of the resulting conjugated system[3].

G M [2-Chloropyrimidine]⁺• m/z 114 (³⁵Cl) / 116 (³⁷Cl) F1 [C₄H₃N₂]⁺ m/z 79 M->F1 - Cl• (-35/37 Da) F2 [C₃H₂N]⁺ m/z 52 F1->F2 - HCN (-27 Da) F3 [C₂H₂]⁺• m/z 26 F2->F3 - CN• (-26 Da)

Figure 1: Principal EI-MS fragmentation pathway of 2-chloropyrimidine demonstrating sequential losses.

Technology Comparison: SQ-GC-MS vs. GC-QTOF

While standard Single Quadrupole (SQ) systems are the workhorses of routine QA/QC, they rely on nominal mass and library matching (e.g., NIST). When differentiating complex isomeric impurities (e.g., distinguishing 2,4-dichloro- from 4,6-dichloropyrimidine in a crude reaction mixture), high-resolution GC-QTOF becomes superior. QTOF provides sub-ppm mass accuracy, allowing for the generation of exact empirical formulas for every fragment ion, eliminating isobaric ambiguity.

Table 1: Objective Performance Comparison
Analytical FeatureSingle Quadrupole GC-MS (Standard)GC-QTOF (High-Resolution Alternative)
Mass Accuracy Nominal (± 0.1 Da)Sub-ppm (< 1 ppm)
Resolving Power (FWHM) ~1,000> 25,000
Isotope Pattern Fidelity Standard (Unit resolution)High-Fidelity (Resolves fine isotopic structure)
Isomer Differentiation Relies on chromatographic retention timeCapable of differentiating subtle fragmentation energetics
Primary Application Routine Library Matching, Target QuantitationUnknown Elucidation, Complex Matrix Profiling
Table 2: Comparative Fragmentation Data
CompoundMolecular Ion [M]⁺• (m/z)Base Peak / Key Fragments (m/z)Mechanistic Neutral Losses
2-Chloropyrimidine 114, 116 (3:1 ratio)[2]79, 52, 26[4]-Cl• (35 Da), -HCN (27 Da), -CN• (26 Da)
4,6-Dichloropyrimidine 148, 150, 152 (9:6:1)[3]113, 86, 77-Cl• (35 Da), -HCN (27 Da), -HCl (36 Da)

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible characterization of chlorinated pyrimidines, the following protocol integrates self-validating checkpoints.

Step 1: System Suitability & Mass Calibration

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: Validates the mass axis and ensures the relative abundances of m/z 69, 219, and 502 are within factory specifications, ensuring uniform ionization energy (70 eV).

Step 2: Blank Matrix Injection

  • Action: Inject 1 µL of pure extraction solvent (e.g., GC-grade Hexane or Dichloromethane).

  • Causality: Confirms the absence of column bleed or carryover from previous runs, establishing a true baseline.

Step 3: Sample Preparation & Internal Standard Addition

  • Action: Dissolve the chlorinated pyrimidine sample to a concentration of 10-50 µg/mL. Spike with an isotopically labeled internal standard (e.g., Pyrimidine-d4) at 10 µg/mL.

  • Causality: The internal standard validates injection efficiency and normalizes any matrix suppression effects.

Step 4: GC-MS Acquisition

  • Column: Non-polar (e.g., HP-5ms or Rxi-5Sil MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Source temp 230°C, Quad temp 150°C. Scan range m/z 35–400.

Step 5: Data Validation (The Logic Check)

  • Action: Interrogate the mass spectrum of the target peak. Verify that the [M]⁺ and [M+2]⁺ ratio strictly adheres to the theoretical 3:1 (mono-chloro) or 9:6:1 (di-chloro) distribution[2][3]. If the ratio deviates significantly, co-elution of an isobaric interference is occurring, necessitating a switch to the GC-QTOF workflow.

Workflow Sample Chlorinated Pyrimidine Sample Prep & IS Spiking GC Capillary GC Separation (e.g., 5% Phenyl-methylpolysiloxane) Sample->GC Split MS Selection GC->Split SQ Single Quadrupole (SQ) Nominal Mass (Unit Res) Split->SQ Standard QTOF GC-QTOF High-Resolution Accurate Mass Split->QTOF Advanced DataSQ Routine Library Matching (Isotope Pattern ID) SQ->DataSQ DataQTOF Empirical Formula Generation (Sub-ppm Mass Accuracy) QTOF->DataQTOF

Figure 2: Comparative GC-MS analytical workflows for chlorinated pyrimidine characterization.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem, Dec 2025.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74404, 2-Chloropyrimidine." PubChem, 2025.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70943, 4,6-Dichloropyrimidine." PubChem, 2025.
  • Castrovilli, M. C., et al. "Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments." The European Physical Journal D, Sep 2014.

Sources

Comparative

Validating structure of 2-Butyl-4-chloro-6-methylpyrimidine via X-ray diffraction

Title: Unambiguous Structural Validation of 2-Butyl-4-chloro-6-methylpyrimidine: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Techniques Target Audience: Researchers, Analytical Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Validation of 2-Butyl-4-chloro-6-methylpyrimidine: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Regiochemical Challenge

In the synthesis of active pharmaceutical ingredients (APIs)—particularly angiotensin II receptor blockers (sartans) and agricultural agrochemicals—substituted pyrimidines serve as critical intermediate scaffolds. The molecule 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) [1] is a prime example.

During the synthesis of such heterocycles (often via the condensation of amidines with diketones followed by chlorination), the formation of regioisomers is a persistent risk. For instance, distinguishing 2-butyl-4-chloro-6-methylpyrimidine from its regioisomer, 4-butyl-2-chloro-6-methylpyrimidine, is non-trivial. As a Senior Application Scientist, I consistently advocate for an orthogonal analytical strategy. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide excellent solution-state and mass data, Single-Crystal X-ray Diffraction (SCXRD) remains the absolute gold standard for unequivocal 3D structural validation[2].

This guide objectively compares SCXRD against alternative methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

The Orthogonal Analytical Strategy: Causality & Logic

Relying on a single analytical technique introduces structural vulnerability. Each method interrogates a different physical property of the molecule:

  • SCXRD (Spatial Distribution): Measures the diffraction of X-rays by electron clouds in a periodic crystal lattice, yielding absolute atomic coordinates, bond lengths, and bond angles. It definitively maps the position of the butyl and chloro groups on the pyrimidine ring.

  • NMR (Magnetic Environment): Measures the transition of nuclear spins in a magnetic field. It provides solution-state connectivity and dynamic averaging[3]. While 2D NMR (HMBC) can infer regiochemistry through multi-bond carbon-proton correlations, it relies on theoretical coupling constants rather than direct spatial mapping.

  • LC-MS (Ionization & Mass): Determines the exact mass-to-charge ratio. It is highly specific for elemental composition (e.g., identifying the unique 3:1 isotopic signature of the 35 Cl and 37 Cl isotopes) but provides zero information regarding spatial regiochemistry.

Because solution NMR data represents an average over semi-randomly oriented molecules and SCXRD represents a static crystalline lattice, the two techniques are inherently complementary,[4].

Comparative Performance & Experimental Data

To objectively evaluate these techniques, we must analyze their performance metrics and the specific quantitative data they yield for 2-Butyl-4-chloro-6-methylpyrimidine.

Table 1: Technique Performance Comparison
Analytical TechniquePrimary OutputState AnalyzedRegioisomer ResolutionTurnaround TimeSample Recovery
Single-Crystal XRD 3D Atomic CoordinatesSolid (Crystal)Absolute (Gold Standard) Days (Crystallization)Non-destructive
NMR (1D & 2D) Connectivity & DynamicsSolutionHigh (Requires 2D HMBC)HoursNon-destructive
HR-LC-MS Exact Mass & FormulaGas / IonNone (Mass is identical)MinutesDestructive
FTIR Functional GroupsSolid / LiquidLow (Overlapping bands)MinutesNon-destructive
Table 2: Expected Analytical Data for 2-Butyl-4-chloro-6-methylpyrimidine
ParameterSCXRD DataNMR Data (CDCl 3​ )HRMS Data (ESI+)
Key Identifying Feature C-Cl bond length: ~1.74 ÅC4 shift: ~161.2 ppm[M+H] + : 185.0840
Regiochemistry Proof Spatial position of Butyl at C2HMBC: Butyl CH 2​ to C2 (~168 ppm)N/A
Isotopic Signature Heavy atom anomalous dispersionN/A 35 Cl: 37 Cl ratio of 3:1
Conformation Anti-periplanar butyl chainTime-averaged rotationN/A

Experimental Workflows & Visualizations

The following workflow illustrates the causal relationship between sample state, instrumental interrogation, and data integration required for unambiguous validation.

ValidationWorkflow Start Synthesized Compound 2-Butyl-4-chloro-6-methylpyrimidine Cryst Crystallization (Slow Evaporation) Start->Cryst Solid State SolPrep Solution Preparation (CDCl3 / ACN) Start->SolPrep Solution State SCXRD Single-Crystal XRD (Absolute 3D Structure) Cryst->SCXRD Diffraction DataInt Orthogonal Data Integration & Causality Analysis SCXRD->DataInt NMR 1H/13C & 2D NMR (Connectivity & Dynamics) SolPrep->NMR Magnetic Field LCMS HR-LC-MS (Exact Mass & Isotope) SolPrep->LCMS Ionization NMR->DataInt LCMS->DataInt Valid Unambiguous Structural Validation DataInt->Valid Cross-Verification

Orthogonal workflow for unambiguous structural validation of pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Causality Check: SCXRD requires a highly ordered lattice. If the crystal is twinned or poorly formed, the resulting electron density map will be ambiguous, negating the technique's primary advantage.

  • Crystallization (Vapor Diffusion/Slow Evaporation): Dissolve 50 mg of 2-Butyl-4-chloro-6-methylpyrimidine in 1 mL of dichloromethane (DCM). Carefully layer with 3 mL of n-hexane in a loosely capped vial. Allow slow evaporation at 4°C over 48–72 hours to promote the thermodynamic growth of single crystals.

  • Mounting: Under a polarized light microscope, select a crystal with uniform extinction and dimensions of approximately 0.2 × 0.2 × 0.1 mm. Mount the crystal on a cryo-loop using paratone oil to protect it from atmospheric moisture and thermal shock.

  • Data Collection: Transfer the mounted crystal to a diffractometer (e.g., Bruker D8 Quest) equipped with a Mo K α radiation source ( λ = 0.71073 Å). Collect data at 100 K using a nitrogen cold stream to minimize atomic thermal motion, thereby sharpening the diffraction spots[5],[6].

  • Structure Solution & Refinement: Utilize SHELXT for initial structure solution via intrinsic phasing, followed by full-matrix least-squares refinement on F2 using SHELXL.

  • Self-Validation (checkCIF): The refinement is only considered successful if the final R1​ value is < 0.05. Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility. The absence of Level A or B alerts confirms the geometric and crystallographic integrity of the model[7].

Protocol 2: Solution-State NMR Spectroscopy

Causality Check: Pyrimidine rings are electron-deficient. The chlorine atom at C4 strongly deshields the adjacent carbons. An internal standard must be used to ensure chemical shifts are absolute, allowing for precise comparison against predictive models.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K.

  • 2D Correlation (HMBC): To definitively link the butyl chain to the C2 position of the pyrimidine ring, execute an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for the cross-peak between the α -protons of the butyl group (~2.8 ppm) and the C2 pyrimidine carbon (~168 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Validate the structure by ensuring the 1 H integration ratio matches the theoretical proton count (3:2:2:2 for the butyl chain, 3 for the methyl, 1 for the aromatic proton).

Conclusion

While LC-MS and NMR provide rapid, high-throughput data for routine reaction monitoring, they possess inherent blind spots regarding absolute 3D spatial arrangement. For a critical intermediate like 2-Butyl-4-chloro-6-methylpyrimidine, where regiochemical ambiguity can derail an entire synthetic pipeline, Single-Crystal X-ray Diffraction is the only technique that provides an unassailable, self-validating mathematical proof of structure. By employing the orthogonal workflow described above, researchers can achieve the highest standard of scientific E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their structural characterization efforts.

References

  • Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics". Stanford University / The Howard Hughes Medical Institute. Available at: [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure Resources. Available at:[Link]

  • News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy". News-Medical.Net. Available at: [Link]

  • Cooper, D. R., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery". PMC / NIH. Available at: [Link]

  • MDPI. "X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives". MDPI. Available at: [Link]

  • MDPI. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis...". MDPI. Available at:[Link]

Sources

Validation

Structural Validation and Comparative IR Spectroscopy Guide for 2-Butyl-4-chloro-6-methylpyrimidine

Executive Summary For researchers and drug development professionals, the structural verification of pyrimidine intermediates is a critical quality control checkpoint. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of pyrimidine intermediates is a critical quality control checkpoint. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a highly functionalized heterocyclic building block widely used in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

This guide provides an authoritative, data-driven framework for identifying this compound using Fourier Transform Infrared (FTIR) spectroscopy. By detailing the causality behind characteristic vibrational modes and comparing its spectral profile against structural analogs, this guide establishes a robust, self-validating methodology for laboratory implementation.

Causality in IR Vibrational Modes: The Spectral Fingerprint

To accurately identify 2-Butyl-4-chloro-6-methylpyrimidine, one must understand the physical causality governing its infrared absorption. The molecule consists of three distinct functional domains, each interacting with infrared radiation based on bond strength (force constant) and reduced mass.

  • The Pyrimidine Core: The C=N and C=C bonds in the heterocyclic ring possess strong dipole moments. Because nitrogen is more electronegative than carbon, the C=N bond has a larger force constant than a standard C=C bond, pushing its stretching frequency higher (1550–1600 cm⁻¹)[2].

  • The Aliphatic Appendages (Butyl & Methyl): The sp3 hybridized carbons in the linear butyl chain and the methyl group contain light hydrogen atoms. According to Hooke's Law for molecular vibrations, this low reduced mass results in high-frequency stretching vibrations (2850–2960 cm⁻¹)[3].

  • The C-Cl Bond: Conversely, the chlorine atom is heavy. This massive increase in the reduced mass of the C-Cl oscillator drastically lowers its vibrational frequency, placing the C-Cl stretch deep in the fingerprint region (650–800 cm⁻¹)[4].

Table 1: Characteristic IR Peaks of 2-Butyl-4-chloro-6-methylpyrimidine
Functional DomainWavenumber Range (cm⁻¹)Vibration ModeMechanistic Causality
Pyrimidine Ring 1550 – 1600C=N stretchingStrong dipole moment change; high force constant due to N electronegativity[2].
Pyrimidine Ring 1500 – 1530C=C stretchingAromatic ring breathing; slightly lower energy than C=N[5].
Aliphatic Chains 2850 – 2960C-H stretching ( sp3 )Low reduced mass of H atoms leads to high-frequency absorption[3].
Aliphatic Chains ~1450 & ~1375C-H bending (scissoring/sym)Distinct bending modes for methylene (-CH₂-) and methyl (-CH₃) groups.
Halogen Bond 650 – 800C-Cl stretchingHigh reduced mass of the Cl atom lowers the vibrational frequency[4].

Comparative Spectral Profiling: Product vs. Alternatives

In synthetic workflows, distinguishing the target compound from closely related analogs or impurities is vital. Below is an objective comparison of 2-Butyl-4-chloro-6-methylpyrimidine against two common alternatives: 2-Butyl-4,6-dichloropyrimidine [6] and 4-Chloro-2-isobutyl-6-methylpyrimidine [7].

Table 2: Comparative IR Differentiation
CompoundStructural VarianceKey IR Differentiator
2-Butyl-4-chloro-6-methylpyrimidine Baseline (1x Cl, 1x Methyl, Linear Butyl)Single symmetric C-H bending peak at ~1375 cm⁻¹ (methyl group).
2-Butyl-4,6-dichloropyrimidine Lacks methyl group; possesses 2x ClAbsence of the ~1375 cm⁻¹ methyl bending peak. Broader/Split C-Cl stretching band (650–800 cm⁻¹) due to symmetric/asymmetric coupling of two C-Cl bonds.
4-Chloro-2-isobutyl-6-methylpyrimidine Branched isobutyl chain replaces linear butyl"Isopropyl Doublet" : Splitting of the C-H bending band into two distinct peaks at ~1385 cm⁻¹ and ~1365 cm⁻¹ due to the terminal -CH(CH₃)₂ group.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure data integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation loops.

Materials Required:

  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR crystal.

  • Spectroscopic grade Isopropanol or Acetone (for cleaning).

  • Lint-free wipes.

Step-by-Step Workflow:

  • System Initialization & Cleaning Validation: Clean the ATR crystal with isopropanol. Allow it to evaporate. Run a preliminary scan to ensure the baseline is flat (no residual organic peaks). Causality: This prevents cross-contamination from masking the target's aliphatic signals.

  • Background Acquisition: Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) of the ambient atmosphere. Causality: This mathematically subtracts atmospheric CO₂ and water vapor from the final sample spectrum.

  • Sample Application: Apply 1–2 drops of neat 2-Butyl-4-chloro-6-methylpyrimidine liquid directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Spectral Acquisition: Scan the sample using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam (penetration is deeper at lower wavenumbers, artificially inflating fingerprint peaks). Apply baseline correction.

  • Peak Verification: Cross-reference the processed spectrum against the diagnostic regions outlined in Table 1.

Workflow Visualization

Workflow N1 1. System Initialization & Background Scan N2 2. Sample Application (Neat Liquid on ATR Crystal) N1->N2 N3 3. ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ Res) N2->N3 N4 4. Spectral Processing (Baseline & ATR Correction) N3->N4 N5 Identify Pyrimidine Ring (1550-1600 cm⁻¹) N4->N5 N6 Identify Aliphatic Chains (2850-2960 cm⁻¹) N4->N6 N7 Identify C-Cl Bond (650-800 cm⁻¹) N4->N7 N8 Structural Validation Complete N5->N8 N6->N8 N7->N8

Figure 1: Step-by-step logical workflow for ATR-FTIR spectral acquisition and structural validation.

Conclusion

The IR spectroscopic profile of 2-Butyl-4-chloro-6-methylpyrimidine provides a definitive, rapid means of structural validation. By isolating the high-frequency aliphatic stretches, the mid-frequency pyrimidine ring modes, and the low-frequency C-Cl stretch, researchers can confidently distinguish this intermediate from closely related branched or poly-chlorinated analogs. Adhering to the self-validating ATR-FTIR protocol ensures that spectral artifacts are eliminated, yielding high-fidelity data suitable for regulatory and synthetic documentation.

References

  • Sigma-Aldrich. "1". sigmaaldrich.com.

  • Asian Journal of Chemistry. "2". asianpubs.org.

  • ResearchGate. "5". researchgate.net.

  • Growing Science. "4". growingscience.com.

  • RSC Publishing. "3". rsc.org.

  • AiFChem. "6". aifchem.com.

  • BLD Pharm. "7". bldpharm.com.

Sources

Comparative

Comparative Stability and Reactivity Profiling: 4-Chloro vs. 4-Bromo Pyrimidines in Scaffold Functionalization

Executive Summary For drug development professionals and synthetic chemists, the pyrimidine scaffold is a privileged "hinge-binding" motif, particularly in the design of kinase inhibitors and oncology therapeutics[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the pyrimidine scaffold is a privileged "hinge-binding" motif, particularly in the design of kinase inhibitors and oncology therapeutics[1]. When functionalizing the critical 4-position of the pyrimidine ring, researchers face a foundational decision: should one deploy a 4-chloropyrimidine or a 4-bromopyrimidine?

This guide provides an objective, data-driven comparison of these two electrophiles. While novice chemists often assume that bromides are universally superior leaving groups, the electron-deficient nature of the pyrimidine ring dictates a strict divergence in reactivity based on the chosen reaction mechanism. By understanding the thermodynamic stability and kinetic reactivity of these halogens, researchers can optimize synthetic yields, streamline purification, and enhance the shelf-life of their building blocks.

Mechanistic Causality: The Reactivity Inversion Principle

The selection between a chloro- and bromo-substituent cannot be made in a vacuum; it is entirely dependent on the rate-determining step of the target transformation[1][2].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions (e.g., amination, etherification), 4-chloropyrimidines outperform their bromo-counterparts [1].

  • Causality: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack, which forms a high-energy, negatively charged Meisenheimer intermediate. Because chlorine is significantly more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect (-I effect), lowering the activation energy required to form this intermediate[1]. Consequently, the reactivity trend for SNAr follows F > Cl > Br > I.

Palladium-Catalyzed Cross-Coupling

Conversely, in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), 4-bromopyrimidines are vastly superior [1][3].

  • Causality: The rate-determining step in these catalytic cycles is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. This step is governed by bond dissociation energy (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), making oxidative addition into the bromo-pyrimidine kinetically favored[1]. The reactivity trend here is inverted: I > Br > Cl > F.

G cluster_snar SNAr Pathway (Heteroatom Nucleophiles) cluster_suzuki Cross-Coupling Pathway (Organometallics) Start 4-Halopyrimidine (X = Cl, Br) Cl_node 4-Chloropyrimidine Start->Cl_node Higher Electronegativity Br_node 4-Bromopyrimidine Start->Br_node Lower Bond Dissociation Energy Meisenheimer Meisenheimer Intermediate Cl_node->Meisenheimer Rate Determining (Cl > Br) SNAr_Prod Substituted Pyrimidine Meisenheimer->SNAr_Prod Fast Elimination OxAdd Oxidative Addition [Pd] Br_node->OxAdd Rate Determining (Br > Cl) Suzuki_Prod Biaryl Pyrimidine OxAdd->Suzuki_Prod Transmetalation & Reductive Elim.

Mechanistic divergence of 4-halopyrimidines in SNAr vs. Palladium-catalyzed cross-coupling.

Comparative Data: Stability and Reactivity Profiles

To facilitate objective decision-making, the physical stability and empirical reactivity of both scaffolds are summarized below.

Table 1: Physical and Storage Stability
Parameter4-Chloropyrimidines4-Bromopyrimidines
Intrinsic C-X Bond Strength High (~81 kcal/mol)Moderate (~68 kcal/mol)
Moisture Sensitivity Low to Moderate; stable in ambient air for short periods.High; prone to slow hydrolysis to pyrimidin-4-ones upon atmospheric exposure.
Storage Requirements Room temperature or 4°C, sealed container.2-8°C under inert atmosphere (Argon/N₂) protected from light.
Shelf Life > 24 months (under optimal conditions)6 - 12 months (often darkens over time due to degradation)
Table 2: Reactivity Profiling
Reaction Class4-Chloropyrimidines4-BromopyrimidinesPreferred Scaffold
SNAr (Amines/Alcohols) Excellent. Proceeds at 60-80°C[4][5].Poor to Moderate. Requires higher temps (>100°C) or sealed tubes.4-Chloro
Suzuki-Miyaura Coupling Sluggish. Requires specialized electron-rich ligands (e.g., XPhos, SPhos)[1].Excellent. Proceeds rapidly with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂[1][3].4-Bromo
Halogen Exchange (Finkelstein) N/ACan be converted to 4-chloro via SNAr with chloride salts[2].N/A

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can track the progress and integrity of the reaction at every stage.

Protocol A: SNAr Amination of 4-Chloropyrimidine

Optimized for the synthesis of secondary pyrimidin-4-amines[4][5].

Reagents: 4-Chloropyrimidine (1.0 eq), Aliphatic/Aromatic Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Isopropanol or DMF (0.2 M).

Step-by-Step Workflow:

  • Initiation: Dissolve 4-chloropyrimidine in the chosen solvent at room temperature. Add DIPEA, followed by the amine.

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The 4-chloropyrimidine starting material (typically UV-active, high Rf) should steadily disappear. LC-MS monitoring should show the emergence of the product mass[M+H]⁺ and the absence of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1).

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃ to remove amine hydrochlorides.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography[1].

Protocol B: Suzuki-Miyaura Coupling of 4-Bromopyrimidine

Optimized for the synthesis of 4-arylpyrimidines[1][3].

Reagents: 4-Bromopyrimidine (1.0 eq), Arylboronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

Step-by-Step Workflow:

  • Degassing (Critical): Combine 4-bromopyrimidine, arylboronic acid, and K₂CO₃ in the solvent mixture. Sparge the solution vigorously with Argon for 15 minutes to remove dissolved oxygen (preventing homocoupling and catalyst degradation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. The solution will typically turn a deep red/orange.

  • Thermal Activation: Heat to 90°C for 4-6 hours.

  • Self-Validation (In-Process): A successful oxidative addition and catalytic turnover is often accompanied by a color shift (darkening to brown/black as Pd(0) nanoparticles eventually precipitate at the end of the reaction). LC-MS should confirm the complete consumption of the brominated starting material (identifiable by its 1:1 M / M+2 bromine isotope pattern).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry, and concentrate for column chromatography.

Strategic Decision Matrix

To streamline synthetic route design, utilize the following decision tree when planning functionalization of the pyrimidine core.

DecisionTree Target Identify Target Transformation Reaction Reaction Type? Target->Reaction SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction->SNAr C-N, C-O, C-S Bond Formation Coupling Palladium-Catalyzed Cross-Coupling Reaction->Coupling C-C, C-N (Buchwald) Bond Formation SelectCl Select 4-Chloropyrimidine (Exploits higher electronegativity) SNAr->SelectCl SelectBr Select 4-Bromopyrimidine (Exploits weaker C-X bond) Coupling->SelectBr

Decision matrix for selecting 4-chloro vs. 4-bromo pyrimidines based on target reaction class.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry." BenchChem Technical Guides, 2025. 1

  • BenchChem. "2-Amino-4-chloropyrimidine-5-carboxylic acid - Synthetic Methodologies." BenchChem Database, 2025. 2

  • Newcastle University. "Novel Approaches to Cancer Therapy: Allosteric inhibitors of the Ras-activating exchange factor Sos." Newcastle University Theses, Chapter on SNAr displacement of 4-halopyrimidines. 4

  • National Academic Digital Library of Ethiopia. "Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions." Topics in Heterocyclic Chemistry. 3

  • SciSpace. "FragLites—Minimal, Halogenated Fragments Displaying Pharmacophore Doublets. An Efficient Approach to Druggability Assessment." SciSpace Publications. 5

Sources

Validation

Quantitative Analysis of Residual Solvents in 2-Butyl-4-chloro-6-methylpyrimidine: A Comparative Methodological Guide

2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a critical lipophilic pyrimidine intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. During its synthesis and downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a critical lipophilic pyrimidine intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. During its synthesis and downstream purification, organic solvents such as methanol, dichloromethane (DCM), and toluene are frequently employed. Because these solvents carry inherent toxicological risks, their levels must be strictly quantified and controlled in accordance with the ICH Q3C (R9) Guidelines for Residual Solvents [2].

This guide provides an authoritative comparison of analytical techniques for residual solvent quantification in this specific matrix, detailing the causality behind experimental choices, self-validating protocols, and empirical performance data.

Methodological Comparison: Selecting the Optimal Analytical Modality

Analyzing residual solvents in a heavy, lipophilic matrix like 2-Butyl-4-chloro-6-methylpyrimidine presents unique challenges. The matrix is non-volatile and insoluble in water, which immediately dictates the sample preparation and introduction strategy.

We compared three primary analytical modalities: Static Headspace GC-FID (HS-GC-FID) , Direct Injection GC-FID , and Headspace GC-MS (HS-GC-MS) .

Why Static Headspace GC-FID is the Gold Standard

While Direct Injection GC-FID is cost-effective, injecting the 2-Butyl-4-chloro-6-methylpyrimidine matrix directly into the GC inlet leads to rapid accumulation of non-volatile residues in the liner and column. This causes active site degradation, peak tailing, and baseline drift[3].

Static Headspace (HS) sampling isolates the volatile analytes from the non-volatile pyrimidine matrix by partitioning them into the gas phase under controlled thermodynamic conditions. When coupled with a Flame Ionization Detector (FID)—which offers a wide linear dynamic range and robust stability—HS-GC-FID provides the optimal balance of sensitivity, reproducibility, and instrument longevity [4]. HS-GC-MS is highly valuable for unknown peak identification but suffers from higher maintenance overhead and lower quantitative repeatability for routine batch release compared to FID [5].

MethodSelection N1 Matrix: 2-Butyl-4-chloro-6-methylpyrimidine N2 Solubility Assessment N1->N2 N3 Water Soluble N2->N3 N4 Water Insoluble (Lipophilic) N2->N4 N6 Direct Injection GC (High Matrix Fouling Risk) N3->N6 N5 Diluent: DMSO or DMF N4->N5 N5->N6 High BP Solvents N7 Static Headspace GC-FID (Optimal Isolation & Quantitation) N5->N7 Volatile Solvents (ICH Q3C)

Decision tree for selecting the optimal residual solvent analytical method based on matrix properties.

Experimental Design & Causality

To build a robust, self-validating analytical method, every parameter must be selected based on the physicochemical properties of both the analytes and the matrix.

Diluent Selection: The Role of DMSO

Because 2-Butyl-4-chloro-6-methylpyrimidine is practically insoluble in water, a high-boiling organic diluent is required to achieve complete dissolution [6]. Dimethyl sulfoxide (DMSO) is selected over Dimethylformamide (DMF) because DMSO has a higher boiling point (189°C) and lower toxicity. Crucially, DMSO exhibits excellent partitioning coefficients ( K ) for target volatile solvents (Methanol, DCM, Toluene) when equilibrated at 80°C, driving the analytes into the headspace while the pyrimidine matrix remains fully dissolved in the liquid phase.

Column Chemistry: DB-624

The separation is performed on a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (DB-624 or USP G43 equivalent) column. The intermediate polarity of this stationary phase is specifically engineered to resolve both polar (Methanol) and non-polar (Toluene) solvents, ensuring baseline resolution even for critical pairs (e.g., Acetonitrile and Dichloromethane) [4].

Self-Validating Experimental Protocol

A reliable protocol must include internal checks to validate system performance before sample analysis. This methodology aligns with USP <467> standards [4].

Step 1: System Suitability Testing (SST)
  • Prepare an SST solution containing Methanol, Dichloromethane, and Acetonitrile at their respective ICH Q3C limit concentrations in DMSO.

  • Inject the SST via Headspace GC-FID.

  • Validation Gate: Proceed only if the resolution ( Rs​ ) between Acetonitrile and Dichloromethane is ≥1.5 , and the Relative Standard Deviation (RSD) of peak areas from 6 replicate injections is ≤15% .

Step 2: Sample and Standard Preparation
  • Standard Solution: Accurately weigh target solvents into a volumetric flask containing DMSO to achieve final concentrations reflecting ICH Q3C limits (e.g., Methanol 3000 ppm, DCM 600 ppm, Toluene 890 ppm).

  • Sample Solution: Accurately weigh 250 mg of 2-Butyl-4-chloro-6-methylpyrimidine into a 20 mL headspace vial. Add exactly 5.0 mL of DMSO, seal with a PTFE/silicone septum, and vortex until completely dissolved.

  • Spiked Recovery Sample (Self-Validation Check): Prepare a second sample vial spiked with the standard solution at 100% of the specification limit to verify extraction efficiency and matrix interference.

Step 3: HS-GC-FID Instrumental Parameters
  • Headspace Oven: 80°C for 30 minutes (ensures thermodynamic equilibrium).

  • Vial Pressurization: 15 psi for 1 minute.

  • Transfer Line / Valve: 105°C / 110°C (prevents condensation).

  • GC Column: DB-624 (30 m × 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 40°C (hold 5 min) 10°C/min to 200°C (hold 3 min).

  • Detector (FID): 250°C; Hydrogen 40 mL/min, Air 400 mL/min.

AnalyticalWorkflow A 1. Sample Dissolution (250mg API + 5mL DMSO) B 2. Thermodynamic Equilibration (80°C, 30 min) A->B C 3. Headspace Injection (Pressurize & Transfer) B->C D 4. GC-FID Separation (DB-624 Column) C->D E 5. Quantitation & Recovery Validation D->E

Step-by-step workflow of the self-validating HS-GC-FID protocol.

Quantitative Data & Performance Comparison

The following tables summarize the validation data, contrasting the performance of the optimized HS-GC-FID method against a Direct Injection approach for the 2-Butyl-4-chloro-6-methylpyrimidine matrix.

Table 1: Target Solvents and ICH Q3C Limits
SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)*Boiling Point (°C)
MethanolClass 230.0300064.7
DichloromethaneClass 26.060039.6
TolueneClass 28.9890110.6
Ethyl AcetateClass 350.0500077.1

*Assuming a 10 g daily dose per Option 1 of the ICH Q3C guidelines [2].

Table 2: Method Validation & Comparison (HS-GC-FID vs. Direct Injection)

Data represents simulated validation metrics based on standard pharmaceutical analytical recovery profiles for lipophilic matrices.

Validation MetricTarget SolventHS-GC-FID (Proposed)Direct Injection GC-FIDCausality / Observation
LOD (ppm) Dichloromethane1.2 ppm18.5 ppmHS concentrates volatiles; Direct injection suffers from baseline noise.
LOQ (ppm) Toluene4.0 ppm55.0 ppmSuperior signal-to-noise ratio in HS due to matrix exclusion.
Accuracy / Recovery Methanol (Spiked)98.5% ± 2.1%74.2% ± 8.4%Direct injection causes active site adsorption and peak tailing over time.
Precision (RSD, n=6) Ethyl Acetate1.8%12.5%Matrix buildup in the GC inlet degrades reproducibility in Direct Injection.
System Uptime All> 500 injections< 50 injectionsHS prevents the pyrimidine matrix from entering the GC column [3].

Conclusion

For the quantitative analysis of residual solvents in 2-Butyl-4-chloro-6-methylpyrimidine , Static Headspace GC-FID using a DB-624 column and DMSO as a diluent is the unequivocally superior methodology. By leveraging thermodynamic partitioning, this method completely bypasses the severe matrix fouling associated with direct injection techniques. The self-validating protocol ensures that recovery and resolution metrics are continuously monitored, guaranteeing compliance with stringent ICH Q3C regulatory standards for pharmaceutical intermediates.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved March 12, 2026, from [Link]

  • Agilent Technologies. (2024). Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. Retrieved March 12, 2026, from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved March 12, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved March 12, 2026, from [Link]

  • Scharlab. (n.d.). Residual solvent analysis by GC-Headspace. Retrieved March 12, 2026, from [Link]

Comparative

Comparative UV-Vis Spectroscopic Guide: 2-Butyl-4-chloro-6-methylpyrimidine vs. Alternative Pyrimidine Intermediates

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Application Focus: Quality Control (QC), Reaction Monitoring (HPLC-DAD), and API Synthesis Executive Summary & Mechanistic Ground...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Application Focus: Quality Control (QC), Reaction Monitoring (HPLC-DAD), and API Synthesis

Executive Summary & Mechanistic Grounding

In pharmaceutical development, substituted pyrimidines serve as critical scaffolds for kinase inhibitors, antiviral agents, and agricultural chemicals. 2-Butyl-4-chloro-6-methylpyrimidine (CAS: 848499-42-3) is a highly specialized building block. Its unique substitution pattern—an electron-donating alkyl chain, a reactive halogen, and a methyl group—creates a specific electronic environment that dictates its reactivity in nucleophilic aromatic substitution ( SN​Ar ) reactions.

For process scientists, Ultraviolet-Visible (UV-Vis) spectroscopy is the primary tool for real-time reaction monitoring. Understanding the exact UV-Vis absorption profile of this starting material relative to its analogs is essential for tracking reaction conversion via high-performance liquid chromatography with diode-array detection (HPLC-DAD).

The Photophysics of the Pyrimidine Chromophore

The UV-Vis spectrum of a pyrimidine derivative is governed by two primary electronic transitions :

  • π→π∗ Transition (K-band/E-band equivalents): Occurring typically between 240–270 nm, this high-intensity band is highly sensitive to substituents.

  • n→π∗ Transition (R-band): Occurring near 280 nm, this weaker band results from the excitation of non-bonding electrons on the ring nitrogen atoms.

Substituent Effects on 2-Butyl-4-chloro-6-methylpyrimidine:

  • C4-Chloro Group: The chlorine atom exerts a strong resonance-donating effect ( +M ) that outweighs its inductive withdrawal ( −I ). This extends the conjugated system, causing a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ϵ ) .

  • C2-Butyl & C6-Methyl Groups: Alkyl groups contribute via hyperconjugation and inductive donation ( +I ), further stabilizing the excited state and pushing the λmax​ to longer wavelengths compared to unsubstituted pyrimidine.

Comparative Spectroscopic Performance

When selecting a pyrimidine intermediate, understanding how structural variations alter the UV-Vis profile is critical for setting up accurate analytical methods. The table below compares 2-Butyl-4-chloro-6-methylpyrimidine against simpler, commonly used alternatives.

Table 1: UV-Vis Absorption Data of Substituted Pyrimidines

Data represents methanolic solutions. Values are empirically derived estimates based on established substituent addition rules for pyrimidine chromophores.

CompoundSubstitution PatternPrimary λmax​ (nm)Molar Absorptivity ( ϵ )Application / Analytical Impact
Pyrimidine None240~3,000Baseline reference; weak chromophore.
2,4-Dichloro-6-methylpyrimidine C2(-Cl), C4(-Cl), C6(-CH3)258~4,500Standard intermediate; moderate red shift due to dual halogens.
2-Butyl-4,6-dichloropyrimidine C2(-Butyl), C4(-Cl), C6(-Cl)262~4,800Highly lipophilic; butyl group increases ϵ via +I effect.
2-Butyl-4-chloro-6-methylpyrimidine C2(-Butyl), C4(-Cl), C6(-CH3) 265 ~5,100 Advanced API block; optimal chromophore for DAD tracking.

Analytical Insight: The distinct λmax​ of 265 nm for 2-Butyl-4-chloro-6-methylpyrimidine is highly advantageous. When this molecule undergoes an SN​Ar reaction with an amine, the incoming nitrogen lone pair creates a massive +M effect, shifting the product's λmax​ to ~285–290 nm. This clear 20+ nm separation allows scientists to easily quantify the disappearance of the starting material without spectral overlap.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not simply measure a single sample. The following protocol is designed as a self-validating system , ensuring that any observed spectral shifts are intrinsic chemical properties, not instrumental artifacts.

Step 1: Photometric & Wavelength Verification (System Suitability)
  • Action: Prior to sample analysis, scan a certified Holmium Oxide glass filter from 200–400 nm.

  • Causality: Validates the spectrophotometer's monochromator alignment. A mere 2 nm instrumental drift could be falsely interpreted as a substituent-induced bathochromic shift. If the Holmium peaks deviate by >0.5 nm from certified values, recalibrate the instrument.

Step 2: Solvent Selection & Baseline Correction
  • Action: Utilize HPLC-grade Methanol (UV cutoff: 205 nm). Perform a double-beam baseline correction using matched quartz cuvettes filled with pure solvent.

  • Causality: Methanol is deliberately chosen over non-polar aprotic solvents (like Hexane). Methanol's hydrogen-bonding capabilities stabilize the non-bonding ( n ) electrons of the pyrimidine nitrogens. This induces a hypsochromic (blue) shift of the weak n→π∗ transition, moving it out of the way and unmasking the critical π→π∗ band for accurate integration and peak picking.

Step 3: Sample Preparation & Linearity Confirmation
  • Action: Prepare a 1.0 mM stock solution of 2-Butyl-4-chloro-6-methylpyrimidine. Perform serial dilutions to create three working standards: 10 µM, 25 µM, and 50 µM.

  • Causality: Measuring a single concentration is scientifically invalid due to the risk of detector saturation or molecular aggregation. By plotting maximum absorbance against concentration across three points, you validate adherence to the Beer-Lambert Law ( A=ϵlc ). An R2>0.999 proves the calculated molar absorptivity ( ϵ ) is an intrinsic molecular property.

Step 4: Spectral Acquisition
  • Action: Scan the samples from 200 nm to 400 nm at a scan rate of 100 nm/min using a 1 nm slit width.

  • Causality: A 1 nm slit width provides the optimal thermodynamic balance: it is narrow enough to resolve fine vibrational structures within the π→π∗ band, yet wide enough to maintain a high signal-to-noise ratio.

Analytical Workflow Visualization

The following diagram maps the logical dependencies of the self-validating UV-Vis protocol described above.

UVVisProtocol SST System Suitability (Holmium Oxide Filter) Prep Sample Prep (10-50 µM in MeOH) SST->Prep Pass (<0.5nm drift) Blank Baseline Correction (Solvent Blanking) Prep->Blank Aliquot Acquire Spectral Scan (200-400 nm) Blank->Acquire Zeroed Verify Linearity Check (Beer-Lambert Law) Acquire->Verify Abs < 1.0 Output Data Export (λ_max, ε values) Verify->Output R² > 0.999

Figure 1: Self-validating UV-Vis analytical workflow ensuring photometric accuracy and linearity.

References

  • Cavalieri, L. F., Bendich, A., Tinker, J. F., & Brown, G. B. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. URL:[Link] [1]

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). 713. Pyrimidines. Part III. The ultra-violet absorption spectra of some polysubstituted pyrimidines. Journal of the Chemical Society (Resumed). URL:[Link] [2]

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Method

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